3,5-DI-Tert-butyl-4-hydroxycinnamic acid
Description
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Properties
IUPAC Name |
(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h7-10,20H,1-6H3,(H,18,19)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYWXRDQWMRIIM-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95602-92-9, 22014-01-3 | |
| Record name | 3,5-Di-tert-butyl-4-hydroxycinnamic acid, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095602929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22014-01-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYCINNAMIC ACID, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7ZJ1M9J5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Antioxidant Mechanism of 3,5-di-tert-butyl-4-hydroxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-di-tert-butyl-4-hydroxycinnamic acid is a synthetic phenolic antioxidant belonging to the class of hindered phenols. Its molecular architecture is intentionally designed for high-efficiency radical scavenging. This guide elucidates the core mechanistic principles governing its antioxidant action, focusing on the interplay between its structural features—the phenolic hydroxyl group, the sterically hindering tert-butyl groups, and the cinnamic acid moiety. We will explore the primary Hydrogen Atom Transfer (HAT) mechanism, the factors influencing its efficacy, and the standardized protocols for its experimental validation. This document serves as a technical resource for researchers aiming to understand and apply this potent antioxidant.
Introduction: A Molecule Designed for Stability
In the vast landscape of antioxidants, which range from complex biological enzymes to simple dietary vitamins, synthetic phenolic compounds occupy a critical niche in industrial and pharmaceutical applications.[1] this compound (also known as Fenozan acid) is a prominent member of the hindered phenolic antioxidant family, which is widely used to prevent oxidative degradation in polymers and other materials.[2] Its structure is a masterclass in chemical design, featuring a phenolic ring—the source of its antioxidant power—flanked by two bulky tert-butyl groups.
These tert-butyl groups are not mere appendages; they are crucial for the molecule's function. By providing significant steric hindrance, they protect the reactive hydroxyl group and, more importantly, stabilize the phenoxyl radical formed after the antioxidant has neutralized a free radical.[3][4] This stability is paramount, as it prevents the antioxidant itself from becoming a pro-oxidant and initiating new radical chain reactions. The cinnamic acid tail contributes to the molecule's overall electronic properties and solubility. Understanding the precise mechanism of this compound is essential for its effective application and for the rational design of new, even more potent, antioxidant therapies and stabilizing agents.
The Core Antioxidant Mechanism: Hydrogen Atom Transfer (HAT)
The principal mechanism by which most phenolic antioxidants, including this compound, exert their effect is through Hydrogen Atom Transfer (HAT).[5][6] This process is a direct quenching of a free radical (R•) by donating the hydrogen atom from the phenolic hydroxyl (-OH) group.
The reaction can be summarized as: ArOH + R• → ArO• + RH
Where ArOH is the phenolic antioxidant and R• is a reactive free radical.
The efficacy of the HAT mechanism is governed by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE facilitates easier hydrogen donation. However, the true strength of a hindered phenol lies in the stability of the resulting phenoxyl radical (ArO•).
The Critical Role of Steric Hindrance
Once the hydrogen atom is donated, a phenoxyl radical is formed. In an unhindered phenol, this new radical could potentially react with other molecules, propagating the oxidative chain. Herein lies the genius of the 3,5-di-tert-butyl substitution.
-
Electronic Stabilization: The tert-butyl groups are electron-donating, which helps to stabilize the radical on the oxygen atom.[3]
-
Steric Shielding: More importantly, the bulky nature of these groups physically blocks other molecules from approaching the radical oxygen, making it highly unreactive and persistent.[4][7] This effectively terminates the radical chain reaction. The unpaired electron becomes delocalized across the aromatic ring, further contributing to its stability.
The diagram below illustrates this fundamental process.
Caption: Hydrogen Atom Transfer (HAT) mechanism.
Secondary Mechanisms and Influencing Factors
While HAT is the predominant pathway, other mechanisms like Single Electron Transfer (SET) can occur, particularly in polar solvents.[8] In the SET mechanism, an electron is first transferred to the free radical, followed by a proton transfer. The choice between HAT and SET is heavily influenced by the solvent, pH, and the nature of the free radical.[8][9]
-
Solvent Effects: Polar, protic solvents (like ethanol or methanol) can form hydrogen bonds with the phenolic hydroxyl group, which may hinder the HAT mechanism.[8][9]
-
pH: At higher pH, the phenolic hydroxyl group can deprotonate to form a phenolate anion (ArO⁻). This anion is a much more potent electron donor, favoring the SET mechanism.
Experimental Validation of Antioxidant Activity
To quantify the antioxidant capacity of this compound, several standardized in vitro assays are employed. These assays rely on monitoring the quenching of stable, colored radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is one of the most common and reliable methods for evaluating antioxidant activity.[10] It utilizes a stable free radical, DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 515-517 nm.[11][12] When an antioxidant donates a hydrogen atom to DPPH•, it is reduced to the non-radical form DPPH-H, causing the violet color to fade to a pale yellow.[11] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.
-
Reagent Preparation:
-
DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Positive Control: Prepare a 1 mg/mL stock solution of a known antioxidant such as Trolox or Ascorbic Acid.
-
-
Assay Procedure:
-
Create a series of dilutions of the test compound and positive control from their respective stock solutions.
-
In a 96-well microplate, add 20 µL of each dilution to a well.
-
Add 180 µL of the 0.1 mM DPPH working solution to each well.
-
Prepare a blank control containing 20 µL of methanol and 180 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[10][12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the plot. A lower IC50 value indicates higher antioxidant activity.
-
Caption: Standard workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay is another widely used method that measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation.[10] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[13] The resulting radical has a blue-green color with absorption maxima at 415, 645, 734, and 815 nm.[13][14] In the presence of a hydrogen-donating antioxidant, the colored radical is converted back to the colorless neutral form.[13] The reduction in absorbance is measured spectrophotometrically. This assay is versatile as it can be used in both aqueous and organic solvent systems.
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15] This produces the dark-colored ABTS•+ radical cation.
-
Diluted ABTS•+ Solution: Dilute the working solution with ethanol or a suitable buffer to an absorbance of 0.700 (± 0.02) at 734 nm.[15]
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and a positive control (e.g., Trolox).
-
Add 20 µL of each dilution to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox.
-
Structure-Activity Relationship
The high efficacy of this compound is a direct result of its specific molecular structure. Comparing it to other phenolic acids reveals key insights.
| Compound | Key Structural Features | Impact on Antioxidant Activity |
| This compound | Two bulky tert-butyl groups ortho to the -OH group. | High Activity : Steric hindrance creates a very stable and long-lived phenoxyl radical, making it an excellent chain-breaking antioxidant.[3][4] |
| Ferulic Acid | One methoxy group ortho to the -OH group. | Good Activity : The methoxy group provides some electronic stabilization to the phenoxyl radical. |
| Caffeic Acid | A second -OH group (catechol structure) ortho to the first. | Very High Activity : The catechol group allows for extensive resonance stabilization of the phenoxyl radical, often leading to higher activity than singly hydroxylated phenols.[16] |
| p-Coumaric Acid | No substitution ortho to the -OH group. | Moderate Activity : Lacks the enhanced stabilization of the phenoxyl radical provided by ortho substituents. |
Conclusion
The antioxidant mechanism of this compound is a prime example of rational chemical design. Its activity is rooted in the facile donation of a hydrogen atom from its phenolic hydroxyl group, a process made exceptionally efficient by the steric hindrance provided by its two tert-butyl substituents. This structural feature ensures the resulting phenoxyl radical is stabilized and non-reactive, effectively terminating oxidative chain reactions. While primarily acting through the HAT mechanism, its activity can be modulated by environmental factors such as solvent and pH. Standardized assays like DPPH and ABTS provide robust and reproducible methods for quantifying its potent radical-scavenging capabilities, confirming its status as a highly effective antioxidant for scientific and industrial applications.
References
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3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di - PubMed. (2021, October 7). PubMed. [Link]
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Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). National Institutes of Health (NIH). [Link]
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Antioxidant Hydrogen-Atom-Transfer to DPPH Radicals by Hybrids of {Hyaluronic-Acid Components}@SiO2. ACS Applied Materials & Interfaces. [Link]
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Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. (2012). National Institutes of Health (NIH). [Link]
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Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses. MDPI. [Link]
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Hydrogen Atom Transfer from HOO. to ortho-Quinones Explains the Antioxidant Activity of Polydopamine. (2021, January 21). National Institutes of Health (NIH). [Link]
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Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. (2022, November 17). National Institutes of Health (NIH). [Link]
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Abnormal Solvent Effects on Hydrogen Atom Abstractions. 1. The Reactions of Phenols with 2,2Diphenyl1-picrylhydrazyl (dpph • ) in Alcohols. ResearchGate. [Link]
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Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. MDPI. [Link]
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Details of the antioxidant mechanism of hydroxycinnamic acids. Czech Journal of Food Sciences. [Link]
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Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. (2023, September 1). National Institutes of Health (NIH). [Link]
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Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis. RSC Publishing. [Link]
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Antioxidant. Wikipedia. [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]
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Preparation, Structural Characterization, and Thermochemistry of an Isolable 4-Arylphenoxyl Radical. National Institutes of Health (NIH). [Link]
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DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]
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ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. National Institutes of Health (NIH). [Link]
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ABTS. Wikipedia. [Link]
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Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022, February 16). National Institutes of Health (NIH). [Link]
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Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. The Royal Society of Chemistry. [Link]
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ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
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SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Rasayan Journal. [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). Protocols.io. [Link]
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The first crystal structure of a monomeric phenoxyl radical: 2,4,6-tri-tert-butylphenoxyl radical. ResearchGate. [Link]
-
The first crystal structure of a monomeric phenoxyl radical: 2,4,6-tri-tert-butylphenoxyl radical. Royal Society of Chemistry. [Link]
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Introduction: Unveiling a Sterically Hindered Phenolic Antioxidant
An In-Depth Technical Guide to 3,5-di-tert-butyl-4-hydroxycinnamic Acid (CAS: 22014-01-3)
This compound, registered under CAS number 22014-01-3, is a member of the hydroxycinnamic acid family of compounds.[1] These molecules are phenolic acids characterized by a C6-C3 carbon skeleton. What distinguishes this particular cinnamic acid derivative is the presence of two bulky tert-butyl groups flanking the phenolic hydroxyl group. This steric hindrance is not a trivial structural feature; it is the cornerstone of the molecule's potent and stable antioxidant activity. By preventing the phenoxyl radical from participating in unwanted side reactions, the tert-butyl groups enhance its efficacy as a radical scavenger.
This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its mechanistic action and practical applications in research and development. The protocols and data herein are synthesized from established literature to provide a reliable and actionable resource for professionals in the field.
Core Physicochemical & Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. This compound is typically a pale cream to yellow powder.[2] Its key quantitative properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 22014-01-3 | [2] |
| Molecular Formula | C₁₇H₂₄O₃ | [2][3] |
| Molecular Weight | 276.37 g/mol | [3] |
| IUPAC Name | (2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoic acid | [2] |
| Melting Point | 193-196 °C (may decompose) | [3][4] |
| Boiling Point | 375 °C | [3] |
| Density | 1.076 g/cm³ | [3] |
| Solubility | Soluble in water | [3][4][5] |
| XLogP3 | 4.1 | [3] |
| Appearance | Pale cream to yellow powder | [2] |
Synthesis Pathway: The Knoevenagel Condensation
The most direct and widely recognized method for synthesizing cinnamic acids from aromatic aldehydes is the Knoevenagel condensation.[6][7] This reaction involves the base-catalyzed condensation of an aldehyde with a compound possessing an active methylene group, in this case, malonic acid. The initial product undergoes subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid.
The synthesis of this compound begins with 3,5-di-tert-butyl-4-hydroxybenzaldehyde[8] and malonic acid, typically using a base catalyst like piperidine or an ammonium salt in a suitable solvent.[9][10]
Sources
- 1. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. asianpubs.org [asianpubs.org]
- 8. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]
- 9. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
Methodological & Application
Application Notes & Protocols: Evaluating the Antioxidant Potency of 3,5-di-tert-butyl-4-hydroxycinnamic acid using the DPPH Radical Scavenging Assay
Introduction: The Nexus of Hindered Phenols and Antioxidant Assays
3,5-di-tert-butyl-4-hydroxycinnamic acid is a synthetic phenolic compound characterized by a robust antioxidant capacity. Its molecular architecture, featuring bulky tert-butyl groups flanking a hydroxyl group on a phenyl ring, classifies it as a "hindered phenol." This structural motif is pivotal to its function, offering steric protection to the hydroxyl group and enhancing its ability to act as a potent free radical scavenger.[1] These compounds are critical in mitigating oxidative stress, a deleterious process implicated in numerous degenerative diseases and the degradation of materials like plastics and lubricants.[1][2][3]
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted, simple, and rapid spectrophotometric method for assessing the antioxidant potential of various compounds.[2][4] The principle hinges on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. This act of quenching neutralizes the radical, leading to a discernible color change from deep violet to a pale yellow. The extent of this discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the compound under investigation.[2]
This document provides a comprehensive, field-proven protocol for determining the antioxidant activity of this compound using the DPPH assay. It is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and the causal logic behind experimental choices.
The Antioxidant Mechanism: A Structural Perspective
The efficacy of this compound as an antioxidant is intrinsically linked to its molecular structure. Hindered phenols are primary antioxidants that function by intercepting and neutralizing harmful peroxy radicals, thereby terminating the oxidation chain reaction.[3][5]
Causality of Action:
-
Hydrogen Donation: The phenolic hydroxyl (-OH) group is the active site. It readily donates its hydrogen atom to the unstable DPPH radical.
-
Steric Hindrance: The two bulky tert-butyl groups at the ortho positions (3 and 5) relative to the hydroxyl group are not merely passive substituents. They provide significant steric hindrance, which stabilizes the resulting phenoxyl radical formed after hydrogen donation.[1] This stability prevents the antioxidant itself from becoming a pro-oxidant and initiating new radical chains.
-
Radical Neutralization: Upon accepting the hydrogen atom, the violet DPPH radical is converted to its reduced, non-radical form, DPPH-H, which is pale yellow or colorless. This chemical transformation underpins the spectrophotometric measurement.
The overall reaction is a clear demonstration of a hydrogen-atom transfer (HAT) mechanism, a key pathway for radical scavenging by phenolic antioxidants.[6]
Caption: Antioxidant mechanism of a hindered phenol with DPPH radical.
Detailed Experimental Protocol
This protocol is optimized for a 96-well microplate format, which is suitable for high-throughput screening and requires smaller reagent volumes.
Essential Materials and Equipment
-
Chemicals:
-
This compound (Test Compound)
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH), MW: 394.32 g/mol
-
Methanol (Spectrophotometric grade) or Ethanol
-
Ascorbic Acid or Trolox (Positive Control/Standard)
-
-
Equipment:
-
UV-Vis Microplate Reader capable of reading at ~517 nm
-
Calibrated single and multichannel micropipettes
-
96-well flat-bottom microplates
-
Analytical balance
-
Vortex mixer
-
Volumetric flasks and appropriate glassware
-
Aluminum foil
-
Reagent Preparation: A Foundation for Accuracy
Self-Validation Checkpoint: The accuracy of this assay is critically dependent on the precise preparation of solutions. Inaccurate concentrations will directly impact the final IC50 value.[7]
A. DPPH Working Solution (0.1 mM)
Rationale: A concentration of 0.1 mM DPPH typically yields an initial absorbance value between 0.8 and 1.2 at 517 nm in a standard 1 cm cuvette, which is an optimal range for spectrophotometric analysis. This concentration should be adjusted if necessary to achieve a starting absorbance of approximately 1.0 in the specific microplate well volume used.[2]
-
Accurately weigh 3.94 mg of DPPH powder.
-
Transfer it to a 100 mL amber volumetric flask or a flask wrapped in aluminum foil.
-
Add methanol to the mark (100 mL) and mix thoroughly until completely dissolved.
-
Crucial Insight: This solution is light-sensitive and deteriorates over time.[2] It must be freshly prepared for each experiment and kept protected from light at all times.
B. Test Compound Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of this compound.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and bring to volume with methanol. Mix thoroughly. This yields a stock concentration of 1000 µg/mL.
C. Serial Dilutions of Test Compound
Rationale: To determine the IC50 value, a range of concentrations must be tested to generate a dose-response curve. The dilutions should bracket the expected 50% inhibition point.
-
Label a series of microcentrifuge tubes (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
Prepare the highest concentration (500 µg/mL) by mixing 500 µL of the stock solution with 500 µL of methanol.
-
Perform 1:1 serial dilutions by transferring 500 µL from the preceding tube to the next tube containing 500 µL of methanol, mixing at each step.
D. Positive Control (e.g., Ascorbic Acid) Stock Solution (1 mg/mL)
-
Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol, following the same procedure as for the test compound.
-
Prepare a similar set of serial dilutions for the positive control.
Assay Procedure (96-Well Plate)
Self-Validation Checkpoint: The experiment must be performed with minimal exposure to ambient light to prevent the autoxidation of the DPPH radical.
-
Plate Layout: Design the plate map carefully, assigning wells for the blank, negative controls, positive controls (multiple concentrations), and test samples (multiple concentrations). Perform all measurements in triplicate.
-
Sample Addition: Add 20 µL of each concentration of the test compound, positive control, or pure methanol (for control wells) into the appropriate wells of the 96-well plate.
-
Blank Measurement: In the blank wells, add 20 µL of methanol and 200 µL of methanol.
-
Initiate Reaction: Using a multichannel pipette, add 200 µL of the freshly prepared DPPH working solution to all wells except the blanks. Mix gently by pipetting up and down or by using a plate shaker for 30 seconds.
-
Incubation: Cover the plate with a lid or aluminum foil and incubate in the dark at room temperature for 30 minutes.
-
Expert Insight: While 30 minutes is a standard incubation time, some hindered phenols may react more slowly. It is advisable to perform a kinetic scan on a preliminary run to ensure the reaction has reached a plateau (steady state) by the chosen time point.
-
-
Absorbance Reading: Measure the absorbance of each well at 517 nm using a microplate reader.[8]
Caption: Experimental workflow for the DPPH antioxidant assay.
Data Analysis and Interpretation
Calculation of DPPH Radical Scavenging Activity (% Inhibition)
The percentage of DPPH radical scavenging activity is calculated using the following formula, which normalizes the sample reading against the control:[9]
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the average absorbance of the negative control (methanol + DPPH solution).
-
Asample is the average absorbance of the test compound or standard + DPPH solution.
Determination of the IC50 Value
The IC50 (half-maximal inhibitory concentration) value is a quantitative measure of antioxidant potency. It represents the concentration of the test compound required to inhibit 50% of the DPPH free radicals.[10]
-
Plot the Data: Create a scatter plot in a program like Microsoft Excel or GraphPad Prism with the concentration of this compound on the x-axis and the corresponding % Inhibition on the y-axis.
-
Linear Regression: Apply a linear trendline to the data points that bracket the 50% inhibition mark.[11][12]
-
Calculate IC50: Obtain the equation of the line in the format y = mx + c , where 'y' is % Inhibition, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.[10][12] To find the IC50 value, set y = 50 and solve for x:
IC50 = (50 - c) / m
A lower IC50 value indicates a higher antioxidant potency.
Data Presentation Table
| Concentration (µg/mL) | Avg. Absorbance (517 nm) | % Inhibition |
| Control (0) | 0.985 | 0.0 |
| 31.25 | 0.812 | 17.6 |
| 62.5 | 0.655 | 33.5 |
| 125 | 0.498 | 49.4 |
| 250 | 0.321 | 67.4 |
| 500 | 0.150 | 84.8 |
| Ascorbic Acid (10) | 0.115 | 88.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
References
-
Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]
-
G-Biosciences. DPPH Antioxidant Assay Protocol. G-Biosciences. [Link]
-
Zen-Bio, Inc. DPPH Antioxidant Assay Kit Instruction Manual. Zen-Bio. [Link]
-
Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. International Journal of Applied Pharmaceutics, 10(5), 149-154. [Link]
-
Kumara, P., Sunil, K., & Arun Kumar, B. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice Freeze Dried Extract. Natural Products Chemistry & Research, 6(5). [Link]
-
Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
Gulcin, İ. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
-
ResearchGate. (2022). How can I calculate IC50 in DPPH test?. ResearchGate. [Link]
-
Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Vinati Organics. [Link]
-
BioInfo Tips. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. YouTube. [Link]
-
Li, Y., et al. (2025). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. RSC Advances, 15(1), 1-10. [Link]
-
Bio-Resource. (2021). Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. YouTube. [Link]
-
Amfine Chemical Corporation. (n.d.). Hindered Phenols | Antioxidants for Plastics. amfine.com. [Link]
- Google Patents. (2005). Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid.
-
University of Helsinki. (2017). PREPARATION OF BIOACTIVE OXIDIZED HYDROXYCINNAMIC ACID DERIVATIVES. University of Helsinki. [Link]
-
Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Tintoll. [Link]
-
ChemRxiv. (2022). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. [Link]
-
Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Stabilization Technologies. [Link]
- Google Patents. (2014). Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
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- 1. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 4. researchgate.net [researchgate.net]
- 5. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
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Application of 3,5-di-tert-butyl-4-hydroxycinnamic Acid in Oxidative Stress Research: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Hindered Phenolic Antioxidant
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of potent antioxidant compounds are of paramount importance in contemporary drug discovery and development. 3,5-di-tert-butyl-4-hydroxycinnamic acid, a synthetic derivative of hydroxycinnamic acid, has emerged as a compound of significant interest. Its unique structural feature, the presence of two bulky tert-butyl groups flanking the phenolic hydroxyl group, confers considerable steric hindrance. This hindrance enhances the stability of the resulting phenoxyl radical upon donation of a hydrogen atom to scavenge a free radical, thereby augmenting its antioxidant efficacy and preventing its participation in pro-oxidant chain reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of this compound in the investigation of oxidative stress. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of reliable and reproducible data.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄O₃ | |
| Molecular Weight | 276.37 g/mol | |
| Appearance | Pale cream to yellow to orange powder | |
| Solubility | Soluble in water. | , |
| Melting Point | ~195°C (decomposition) |
Protocol 1: Preparation of Stock Solutions
The accurate preparation of stock solutions is critical for the consistency of experimental results. Due to its phenolic nature, this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute
-
Sterile, conical tubes (1.5 mL, 15 mL, or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration for in vitro studies is 10 mM to 100 mM.
-
Weigh the Compound: Accurately weigh the required amount of this compound powder using an analytical balance. For example, for 10 mL of a 10 mM stock solution, weigh 27.64 mg of the compound.
-
Dissolution:
-
For DMSO Stock: Add the weighed powder to a sterile conical tube. Add the desired volume of DMSO (e.g., 10 mL for a 10 mM solution).
-
For Ethanol Stock: Add the weighed powder to a sterile conical tube. Add the desired volume of absolute ethanol.
-
-
Solubilization: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Sterilization (Optional but Recommended for Cell Culture): Filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. For short-term use (up to one week), the solution can be stored at 4°C, protected from light.
Causality Behind Experimental Choices:
-
Choice of Solvent: DMSO is a widely used solvent for in vitro assays due to its ability to dissolve a broad range of compounds and its miscibility with aqueous culture media. However, it is important to ensure that the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically below 0.5% (v/v), as higher concentrations can induce cellular stress and affect experimental outcomes. Ethanol is another suitable solvent, but its volatility and potential for cytotoxicity at higher concentrations should be considered.
-
Aliquoting: Aliquoting the stock solution prevents degradation of the compound that can occur with repeated changes in temperature and exposure to air and light.
In Vitro Applications: Assessing Antioxidant Efficacy
A variety of in vitro assays can be employed to characterize the antioxidant properties of this compound. These assays can be broadly categorized into those that measure direct radical scavenging activity and those that assess the compound's ability to protect cells from oxidative insults.
Direct Radical Scavenging Assays
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common methods for evaluating the free radical scavenging capacity of a compound.[1][2]
Protocol 2: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.[1]
Materials:
-
This compound stock solution (in methanol or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[3]
-
Preparation of Test Compound Dilutions: Prepare a series of dilutions of the this compound stock solution in the same solvent used for the DPPH solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]
-
Assay:
-
In a 96-well plate, add 100 µL of each dilution of the test compound.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of the solvent (methanol or ethanol) and 100 µL of the DPPH solution.
-
For the blank, add 100 µL of the test compound dilution and 100 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1][4]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
Percentage of DPPH scavenging activity (%) = [1 - (Absorbance of sample - Absorbance of blank) / Absorbance of control] x 100.[5]
-
-
Determination of IC₅₀: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[1]
Protocol 3: ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ by an antioxidant is monitored by the decrease in absorbance.[6]
Materials:
-
This compound stock solution
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[6]
-
-
Preparation of Working ABTS•⁺ Solution: Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Preparation of Test Compound Dilutions: Prepare a series of dilutions of the this compound stock solution.
-
Assay:
-
In a 96-well plate, add 10 µL of each dilution of the test compound.
-
Add 190 µL of the working ABTS•⁺ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.[6]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: Calculate the percentage of scavenging activity as described for the DPPH assay.
-
Determination of IC₅₀: Determine the IC₅₀ value from the dose-response curve.
Expected Outcomes and Data Interpretation:
A lower IC₅₀ value in both DPPH and ABTS assays indicates a higher antioxidant capacity. The presence of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a strong indicator of significant radical scavenging activity.[6]
Cell-Based Assays: Protection Against Oxidative Stress
Cellular models provide a more biologically relevant system to evaluate the protective effects of this compound against oxidative damage. A common approach is to induce oxidative stress in cultured cells using an agent like hydrogen peroxide (H₂O₂) and then assess the ability of the compound to mitigate the resulting cytotoxicity.
Protocol 4: Cellular Protection Against H₂O₂-Induced Oxidative Stress
This protocol describes a method to evaluate the cytoprotective effect of this compound in a neuronal cell line (e.g., SH-SY5Y) challenged with H₂O₂.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment with the Compound:
-
Prepare working concentrations of this compound in complete culture medium (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.
-
Include a vehicle control group (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the cells for 2 to 24 hours.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium. The optimal concentration of H₂O₂ to induce significant cell death should be determined empirically for your specific cell line (a typical starting range is 100-500 µM).
-
After the pre-treatment period, remove the medium containing the compound and add 100 µL of the H₂O₂ solution to all wells except the untreated control group.
-
Incubate for a period sufficient to induce cytotoxicity (e.g., 4-6 hours).
-
-
Assessment of Cell Viability (MTT Assay):
-
After the H₂O₂ incubation, remove the medium and add 100 µL of fresh complete medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Compare the viability of cells pre-treated with this compound to those treated with H₂O₂ alone to determine the protective effect.
-
Workflow for Cellular Protection Assay:
Caption: Workflow for assessing the cytoprotective effects of this compound.
Mechanism of Action: Exploring the Nrf2 Pathway
A key mechanism by which many phenolic antioxidants exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Protocol 5: Assessment of Nrf2 Activation by Western Blotting
This protocol outlines the steps to determine if this compound can induce the nuclear translocation of Nrf2, a hallmark of its activation.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HepG2)
-
Complete cell culture medium
-
This compound stock solution
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for different time points (e.g., 1, 3, 6 hours). Include a vehicle control.
-
-
Fractionation of Nuclear and Cytoplasmic Extracts: Following treatment, harvest the cells and perform subcellular fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Probe separate blots or strip and re-probe the same blot for Lamin B1 (to confirm the purity of the nuclear fraction) and GAPDH (to confirm the purity of the cytoplasmic fraction).
-
Quantify the band intensities for Nrf2 in the nuclear fractions and normalize to the Lamin B1 loading control. An increase in nuclear Nrf2 levels in treated cells compared to the control indicates Nrf2 activation.
-
Signaling Pathway of Nrf2 Activation:
Caption: The Nrf2-ARE signaling pathway and its potential activation by this compound.
In Vivo Applications: Neuroprotection in a Model of Cerebral Ischemia
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of a compound. This compound has demonstrated neuroprotective effects in a rat model of permanent focal cerebral ischemia.
Summary of In Vivo Findings
A study involving permanent middle cerebral artery occlusion in rats revealed that intraperitoneal administration of this compound at doses of 25 mg/kg and 50 mg/kg for three days post-ischemia resulted in significant neuroprotection. The compound was less effective at a dose of 100 mg/kg.
Key Observations at Effective Doses (25 mg/kg and 50 mg/kg):
-
Improved Mitochondrial Function: Increased citrate synthase activity and ATP content in the hippocampus.
-
Reduced Oxidative Stress: Decreased levels of thiobarbituric acid reactive substances (TBARS) and increased activity of antioxidant enzymes.
-
Anti-apoptotic Effects: Reduced calcium content, decreased levels of apoptosis-inducing factor and caspase-3 activity, and an increased latent time for mitochondrial permeability transition pore opening.
These findings suggest that this compound exerts its neuroprotective effects by preserving mitochondrial function and mitigating oxidative stress-induced apoptosis.
Conclusion and Future Directions
This compound is a promising antioxidant compound with demonstrated efficacy in both in vitro and in vivo models of oxidative stress. Its potent radical scavenging activity, coupled with its ability to protect cells from oxidative damage and potentially activate the Nrf2 signaling pathway, makes it a valuable tool for researchers in the fields of neurobiology, pharmacology, and drug discovery. The protocols and application notes provided in this guide offer a solid foundation for initiating and conducting robust investigations into the biological activities of this compound.
Future research should focus on elucidating the precise molecular targets of this compound, further defining its role in the modulation of the Nrf2 pathway, and exploring its therapeutic potential in other disease models characterized by oxidative stress.
References
- BenchChem. (2025). Unveiling the Antioxidant Potential: A Comparative Analysis of 3,5-di-tert-butylchalcone 4'-carboxylic acid and Structurally. BenchChem.
- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. E3S Web of Conferences.
- Gulcin, I. (2020). DPPH Radical Scavenging Assay. MDPI.
- BenchChem. (2025). A Comparative Analysis of the Antioxidant Potential of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and BHT. BenchChem.
- Munteanu, I. G., & Apetrei, C. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI.
- Rahman, M. M. (2022). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv.
- Journal of Ethnopharmacology. (n.d.). 2.
- Povetkin, S. V., et al. (2021). 4-Hydroxy-3,5-di-tret-butyl cinnamic acid restores the activity of the hippocampal mitochondria in rats under permanent focal cerebral ischemia. PubMed.
- Chen, J., et al. (2012). Induction of the Nrf2-driven antioxidant response by tert-butylhydroquinone prevents ethanol-induced apoptosis in cranial neural crest cells. PMC.
-
Fisher Scientific. (n.d.). This compound, predominantly trans, 97%. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide. Retrieved from [Link]
- International Journal of Phytomedicine and Phytotherapy. (n.d.).
- ResearchG
- Povetkin, S. V., et al. (2021). 4-Hydroxy-3,5-di-tret-butyl cinnamic acid restores the activity of the hippocampal mitochondria in rats under permanent focal cerebral ischemia. NIH.
Sources
cell culture applications of 3,5-di-tert-butyl-4-hydroxycinnamic acid
An In-Depth Guide to the Cell Culture Applications of 3,5-di-tert-butyl-4-hydroxycinnamic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the . It offers detailed application notes and step-by-step protocols grounded in established scientific principles.
Introduction to this compound
This compound, also known as Fenozan, is a synthetic derivative of cinnamic acid. Structurally, it is a phenolic compound characterized by a hydroxyl group and two bulky tert-butyl groups on the phenyl ring. These tert-butyl groups provide steric hindrance, which enhances the stability of the phenoxyl radical formed during antioxidant activity, making it a potent and persistent free radical scavenger.[1][2] This core antioxidant capability is the foundation for its diverse applications in cell culture, ranging from mitigating oxidative stress to investigating its potential in neuroprotection, inflammation, and cancer biology.
This guide will explore the mechanistic basis for its use and provide detailed, field-tested protocols to effectively integrate this compound into your research workflows.
Core Mechanism: Potent Antioxidant and Radical Scavenger
The primary mechanism of action for this compound is its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] This action terminates the chain reactions of oxidation that can damage vital cellular components like DNA, proteins, and lipids.[1] The resulting phenoxyl radical is stabilized by the adjacent tert-butyl groups, preventing it from initiating new radical chains. This inherent antioxidant property is crucial for protecting cells from oxidative damage, a key pathological process in numerous diseases.[1]
Caption: Antioxidant mechanism of this compound.
Application Note 1: Neuroprotection in Oxidative Stress Models
Scientific Rationale: Neurodegenerative diseases are often linked to mitochondrial dysfunction and heightened oxidative stress within neuronal cells.[3] Studies on 4-hydroxy-3,5-di-tert-butyl cinnamic acid have demonstrated a potent neuroprotective effect in in vivo models of cerebral ischemia by restoring mitochondrial function, increasing ATP content, and reducing apoptosis.[4] This provides a strong basis for using this compound in in vitro neuronal cell culture models to study mechanisms of neuroprotection against oxidative insults induced by agents like hydrogen peroxide (H₂O₂), glutamate, or t-butyl hydroperoxide (TBHP).[5][6]
Experimental Workflow:
Caption: Workflow for assessing neuroprotective effects in cell culture.
Protocol 1: Assessing Neuroprotection against TBHP-induced Oxidative Damage in SH-SY5Y Cells
This protocol is designed to evaluate the ability of this compound to protect human neuroblastoma SH-SY5Y cells from oxidative stress.[5]
Materials:
-
SH-SY5Y cell line (ATCC® CRL-2266™)
-
DMEM/F12 medium with 10% FBS
-
This compound
-
DMSO (for stock solution)
-
tert-butyl hydroperoxide (TBHP)
-
MTT reagent (5 mg/mL in PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[7]
-
Compound Pre-treatment: Prepare a 100 mM stock solution of the compound in DMSO. Serially dilute in culture medium to create working solutions. The final DMSO concentration should not exceed 0.1%. Replace the old medium with medium containing various concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM). Incubate for 4 hours.
-
Induction of Oxidative Stress: Add TBHP to the wells to a final concentration of 40-50 µM. Include control wells: untreated cells, cells treated with the compound alone, and cells treated with TBHP alone.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. A significant increase in viability in the compound + TBHP group compared to the TBHP-only group indicates a neuroprotective effect.
Application Note 2: Anti-inflammatory Activity Assessment
Scientific Rationale: Chronic inflammation is a key driver of many diseases. Hydroxycinnamic acids are known to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines, and by modulating signaling pathways such as NF-κB.[1][9] This compound can be effectively studied in macrophage cell lines like RAW 264.7, which can be stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.
Protocol 2: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This protocol uses the Griess assay to measure nitrite, a stable breakdown product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 cell line (ATCC® TIB-71™)
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit
-
Sodium Nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat cells with various concentrations of this compound for 2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of each Griess reagent component to the supernatant according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only control. A dose-dependent decrease in nitrite indicates anti-inflammatory activity.
Application Note 3: Anti-Cancer and Apoptosis Induction Studies
Scientific Rationale: Many cinnamic acid derivatives have demonstrated anti-cancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.[10][11][12] The proposed mechanism often involves the modulation of key regulatory proteins like p21, caspases, and members of the Bcl-2 family.[5][13] Therefore, this compound is a candidate for investigation as a potential anti-proliferative or pro-apoptotic agent.
Putative Apoptotic Signaling Pathway:
Caption: Putative intrinsic apoptosis pathway induced by the compound.
Protocol 3: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells after treatment.
Materials:
-
Target cancer cell line (e.g., MCF-7, HeLa)[14]
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat with desired concentrations of the compound (determined from a preliminary cytotoxicity assay like MTT) for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant containing the floating cells.[15]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Summary Table
The following table summarizes representative effective concentrations for related hydroxycinnamic acid derivatives to provide a starting point for experimental design. Note: Optimal concentrations for this compound must be determined empirically for each cell line and assay.
| Application | Related Compound | Cell Line | Effective Concentration Range | Observed Effect | Citation |
| Anti-Cancer | Cinnamic Acid Derivatives | HeLa, K562, MCF-7 | 42 - 166 µM (IC₅₀) | Cytotoxicity | [10] |
| Anti-Cancer | 7-Geranyloxycinnamic acid | MCF-7, MDA-MB-231 | ~25-50 µg/mL (IC₅₀) | Cytotoxicity, Apoptosis Induction | [12] |
| Neuroprotection | Methyl 3,4-dihydroxybenzoate | SH-SY5Y | 2 - 8 µM | Protection against TBHP damage | [5] |
| Anti-inflammatory | Cinnamate-zinc layered hydroxide | RAW 264.7 | 10 µg/mL | 90% PGE₂ Inhibition | [15] |
General Laboratory Procedures
Stock Solution Preparation:
-
Due to its hydrophobicity, this compound should be dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤0.1% for DMSO).
References
-
Mustafa, Y. F., et al. (2020). Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Systematic Review Pharmacy, 11(6), 718-725. [Link]
-
Barreca, D., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules, 29(3), 633. [Link]
-
Pantea, E., et al. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Molecules, 28(14), 5464. [Link]
-
Wikipedia contributors. (2024). Antioxidant. Wikipedia, The Free Encyclopedia. [Link]
-
Povetkin, S. V., et al. (2020). 4-Hydroxy-3,5-di-tret-butyl cinnamic acid restores the activity of the hippocampal mitochondria in rats under permanent focal cerebral ischemia. Iranian Journal of Basic Medical Sciences, 23(12), 1599–1607. [Link]
-
Guedes, R. C., et al. (2014). New insights into the antioxidant activity of hydroxycinnamic and hydroxybenzoic systems: Spectroscopic, electrochemistry, and cellular studies. Journal of Agricultural and Food Chemistry, 62(18), 4032-4041. [Link]
-
Jo, E., et al. (2020). 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. International Journal of Molecular Medicine, 46(3), 1133-1142. [Link]
-
Trivedi, R., et al. (2024). Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications. Molecules, 29(5), 1121. [Link]
-
Wang, S., et al. (2018). Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. Molecules, 23(10), 2633. [Link]
-
Milic, S., et al. (2020). Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. Planta Medica, 86(12), 856-864. [Link]
-
Fisher Scientific. (n.d.). This compound, predominantly trans, 97%. [Link]
-
Xia, W., & He, W. (2023). Neuronal Protective Effect of Nosustrophine in Cell Culture Models. Exploration of Neuroprotective Therapy, 2(3), 1-13. [Link]
-
Kim, J. H., et al. (2016). Neuroprotective Properties of Compounds Extracted from Dianthus superbus L. against Glutamate-induced Cell Death in HT22 Cells. Pharmacognosy Magazine, 12(46), 118–122. [Link]
-
Falbo, K., et al. (2023). Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. Journal of Biochemical and Molecular Toxicology, 37(10), e23533. [Link]
-
Yildiz, G., et al. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine, 6(2), 209-212. [Link]
-
Bayraktar, T., et al. (2025). Evaluation of the anticancer effects of hydroxycinnamic acid isomers on breast cancer stem cells. Molecular Biology Reports, 52(1), 1-13. [Link]
- Google Patents. (n.d.). US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
-
Ramachandran, V., et al. (2022). 7-Geranyloxycinnamic Acid Isolated from Melicope lunu-ankenda Leaves Perturbs Colon Cancer and Breast Cancer Cell Lines' Growth via Induction of Apoptotic Pathway. Molecules, 27(19), 6520. [Link]
-
Genin, M., et al. (2021). Metabolomic Impact of Lidocaine on a Triple Negative Breast Cancer Cell Line. Frontiers in Molecular Biosciences, 8, 723467. [Link]
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- 4. 4-Hydroxy-3,5-di-tret-butyl cinnamic acid restores the activity of the hippocampal mitochondria in rats under permanent focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Frontiers | Metabolomic Impact of Lidocaine on a Triple Negative Breast Cancer Cell Line [frontiersin.org]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 3,5-di-tert-butyl-4-hydroxycinnamic Acid
Welcome to the technical support center for 3,5-di-tert-butyl-4-hydroxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the poor aqueous solubility of this compound. This guide provides troubleshooting protocols and frequently asked questions to facilitate your experimental success.
Understanding the Challenge: The Molecular Basis of Poor Solubility
This compound, a derivative of hydroxycinnamic acid, presents significant solubility challenges in aqueous media primarily due to its molecular structure. The presence of two bulky, non-polar tert-butyl groups on the phenyl ring creates substantial steric hindrance and contributes to a high degree of lipophilicity. While the carboxylic acid and hydroxyl moieties provide some polarity, their influence is overshadowed by the large hydrophobic regions. This inherent hydrophobicity leads to strong intermolecular attractions between the acid molecules in the solid state, making it energetically unfavorable for them to be solvated by water molecules.
Troubleshooting Guide: Experimental Approaches to Enhance Solubility
This section details practical, step-by-step strategies to overcome the solubility limitations of this compound.
Issue 1: Compound Precipitation in Aqueous Buffers
Plausible Cause: The primary reason for precipitation is the low intrinsic aqueous solubility of the compound, which is further influenced by the pH of the buffer. As a carboxylic acid, its solubility is highly pH-dependent.
Recommended Solution: pH Adjustment
The solubility of acidic compounds like this compound can be significantly increased by raising the pH of the aqueous solution above its pKa.[1][2] At a higher pH, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.
Experimental Protocol: pH-Mediated Solubilization
-
Determine the pKa: If the pKa of this compound is unknown, it can be estimated using computational tools or determined experimentally via potentiometric titration.
-
Prepare a Stock Solution: Accurately weigh the desired amount of the compound.
-
Select an Appropriate Buffer: Choose a buffer system that can maintain the target pH. Common choices include phosphate, borate, or carbonate buffers.
-
Initial Dispersion: Disperse the compound in a small volume of the chosen buffer.
-
Titrate with a Base: While stirring, slowly add a suitable alkalizing agent, such as a dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), to raise the pH.[3] Monitor the pH continuously with a calibrated pH meter.
-
Observe Dissolution: Continue adding the base until the compound fully dissolves. Note the final pH.
-
Final Volume Adjustment: Once dissolved, bring the solution to the final desired volume with the buffer.
-
Stability Check: Store the solution at the intended experimental temperature and visually inspect for any precipitation over time.
Issue 2: Insufficient Solubilization Even with pH Adjustment
Plausible Cause: In some cases, pH adjustment alone may not be sufficient to achieve the desired concentration, especially for highly concentrated solutions. The inherent hydrophobicity of the molecule can still limit its interaction with water.
Recommended Solution: Co-solvency
The addition of a water-miscible organic solvent, known as a co-solvent, can enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[4][5][6] This makes the solvent system more favorable for solvating the non-polar regions of the molecule.
Experimental Protocol: Co-solvent System Development
-
Select a Co-solvent: Common biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][7]
-
Prepare a Co-solvent Mixture: Create a series of aqueous buffer solutions (at the optimal pH determined previously) containing varying percentages of the chosen co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine Solubility: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify Solubility: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Select Optimal System: Choose the co-solvent concentration that provides the desired solubility without compromising the stability or biological activity of the compound in your specific application.
| Co-solvent System | Solubility Enhancement Factor (Approximate) | Considerations |
| 10% Ethanol in Water | 5-10 fold | Potential for protein precipitation in biological assays. |
| 20% Propylene Glycol in Water | 15-25 fold | Generally well-tolerated in many biological systems. |
| 30% PEG 400 in Water | 30-50 fold | Can be viscous at higher concentrations. |
Note: The enhancement factors are illustrative and should be determined experimentally.
Issue 3: Biocompatibility Concerns with Organic Solvents
Plausible Cause: For many biological applications, particularly in cell culture or in vivo studies, the use of organic co-solvents can be toxic or may interfere with the experimental system.
Recommended Solution: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their lipophilic inner cavity, while their hydrophilic exterior allows the entire complex to be soluble in water.[8][9][10][11] This "host-guest" complexation effectively increases the apparent aqueous solubility of the guest molecule without the need for organic solvents.[]
Experimental Protocol: Inclusion Complex Formation with Cyclodextrins
-
Choose a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD often offers higher solubility and lower toxicity.[9]
-
Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in an aqueous buffer at the desired concentration. Gentle heating can aid in dissolving the cyclodextrin.[11]
-
Add the Compound: Add this compound to the cyclodextrin solution.
-
Promote Complexation: Stir the mixture vigorously for an extended period (several hours to overnight) at a constant temperature. Sonication can also be used to accelerate complex formation.
-
Determine Complexation Efficiency: Similar to the co-solvency protocol, determine the amount of dissolved compound to assess the effectiveness of the cyclodextrin.
-
Phase Solubility Studies: To optimize the cyclodextrin concentration, perform a phase solubility study by measuring the solubility of the compound in a range of cyclodextrin concentrations.
Workflow for Solubility Enhancement
Caption: Decision workflow for selecting a solubility enhancement strategy.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound at neutral pH?
The aqueous solubility of this compound at neutral pH is very low. While some sources may state it as "soluble in water," this is often in a qualitative sense and does not reflect the quantitative reality for many research applications.[13][14] A structurally related compound, 3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide, has a reported solubility of 26.6 µg/mL at pH 7.4, which suggests that the parent cinnamic acid derivative will also have limited solubility.[15]
Q2: Will heating the solution improve the solubility of this compound?
Heating can temporarily increase the solubility of the compound. However, upon cooling to room or physiological temperatures, the compound is likely to precipitate out of solution, leading to a supersaturated and unstable state. Therefore, relying solely on heat for solubilization is not recommended for most applications.
Q3: Can surfactants be used to improve the solubility?
Yes, surfactants can be used to form micelles that encapsulate the hydrophobic compound, thereby increasing its solubility.[7] This technique, known as micellar solubilization, is another viable approach, particularly for formulating oral or topical preparations.
Q4: How do I know which solubility enhancement method is best for my experiment?
The choice of method depends on the specific requirements of your experiment:
-
For simple in vitro assays: pH adjustment and co-solvency are often the quickest and most straightforward methods.
-
For cell-based assays or in vivo studies: Biocompatibility is critical. Cyclodextrin complexation is a preferred method to avoid solvent-induced toxicity.
-
For formulation development: A combination of methods may be necessary to achieve the desired stability, bioavailability, and drug loading.
Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
References
-
This compound, predominantly trans, 97% | Fisher Scientific. [Link]
-
3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide | C17H28N2O2 - PubChem. National Center for Biotechnology Information. [Link]
-
The Effects of pH on Solubility - Chemistry LibreTexts. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. National Center for Biotechnology Information. [Link]
-
Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
pH Adjusting Database - CompoundingToday.com. [Link]
-
Aqueous Solubility of Some Natural Phenolic Compounds | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]
-
(PDF) Studies on the solubility of phenolic compounds - ResearchGate. [Link]
-
Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - NIH. National Center for Biotechnology Information. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. [Link]
- US20170298228A1 - Methods for reducing the solubility of phenolic resins using latent acids - Google P
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. [Link]
-
How does pH affect solubility? - askIITians. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUE - IJRAR.org. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology | Request PDF - ResearchGate. [Link]
- US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)
-
The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. [Link]
-
(PDF) Hydroxycinnamic Acids: Natural Sources, Biosynthesis, Possible Biological Activities, and Roles in Islamic Medicine - ResearchGate. [Link]
-
Hydroxycinnamic acid – Knowledge and References - Taylor & Francis. [Link]
-
Chemical Properties of 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol (CAS 88-26-6) - Cheméo. [Link]
Sources
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- 2. How does pH affect solubility? - askIITians [askiitians.com]
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- 4. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
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- 7. researchgate.net [researchgate.net]
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degradation pathways of 3,5-di-tert-butyl-4-hydroxycinnamic acid under stress conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3,5-di-tert-butyl-4-hydroxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. We will address common experimental challenges, provide in-depth troubleshooting, and detail robust protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here we address the most common initial inquiries regarding the handling and stability of this compound.
Q1: What are the primary environmental factors that induce the degradation of this compound?
A1: The degradation of this molecule is primarily driven by three main factors: exposure to light (photolytic stress), elevated temperatures (thermal stress), and the presence of oxidizing agents (oxidative stress).[1] As a sterically hindered phenolic compound, the 4-hydroxy group is the most reactive site, susceptible to oxidation, which can be significantly accelerated by heat and UV radiation.[1]
Q2: What are the theoretical degradation products I should be looking for?
A2: Based on the structure, which features a hindered phenol and a cinnamic acid side chain, degradation is expected to occur at these two key locations. Under oxidative stress, the primary degradation pathway involves the phenolic hydroxyl group, leading to the formation of phenoxyl radicals which can then be converted into quinone-type structures, such as 2,6-di-tert-butyl-p-benzoquinone.[2] Photolytic and thermal stress can lead to decarboxylation of the cinnamic acid moiety or isomerization of the trans double bond.
Q3: How can I effectively monitor the stability of my samples over time?
A3: The most reliable method for monitoring stability is by employing a stability-indicating analytical method, with High-Performance Liquid Chromatography (HPLC) being the gold standard.[1] A properly developed HPLC method can separate the intact parent compound from its degradation products, allowing for precise quantification of purity and degradation over time. It is crucial to develop a method with sufficient resolution to separate all significant peaks.[1]
Q4: What are the optimal long-term storage conditions for this compound?
A4: To ensure optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated environment, rigorously protected from light.[1] We recommend storing the solid compound in amber glass vials under an inert atmosphere (e.g., argon or nitrogen) at 5°C ± 3°C.[1]
Troubleshooting Guide: Experimental Challenges
This section provides solutions to specific problems you may encounter during your stability and degradation studies.
Q5: I'm observing multiple unexpected peaks in my HPLC chromatogram after a thermal stress study. How do I identify them?
A5: The appearance of multiple peaks suggests several degradation pathways are occurring.
-
Causality: High temperatures can provide the activation energy for various reactions. Besides the expected oxidation products, you may be observing products of side-chain cleavage or decarboxylation. The cinnamic acid side chain can be susceptible to cleavage under harsh thermal conditions.
-
Troubleshooting Steps:
-
Mass Spectrometry (LC-MS): The most direct way to identify unknown degradants is to analyze your stressed sample using LC-MS. The mass-to-charge ratio will provide the molecular weight of each impurity, offering critical clues to its structure.
-
Comparative Analysis: Compare the chromatograms from your thermal stress samples with those from your photolytic and oxidative stress studies. Peaks that are unique to the thermal condition are likely true thermal degradants.
-
Literature Review: Search for literature on the thermal degradation of similar hindered phenolic antioxidants, as the degradation pathways are often conserved.[2]
-
Q6: My HPLC analysis shows poor resolution between the parent peak and a major degradant. How can I improve the separation?
A6: Co-elution is a common analytical challenge, especially when degradants are structurally similar to the parent compound.
-
Causality: Insufficient selectivity of the chromatographic system (column and mobile phase) for the parent compound and the specific degradant.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: If using a gradient, make it shallower. A slower increase in the organic solvent percentage over time increases the opportunity for separation.
-
Adjust Mobile Phase pH: The ionization state of the carboxylic acid group on your parent compound and any acidic/basic degradants is pH-dependent. Adjusting the pH of the aqueous portion of your mobile phase can alter retention times and improve resolution.
-
Change the Stationary Phase: If mobile phase optimization fails, switch to a column with a different chemistry. For example, if you are using a standard C18 column, consider a phenyl-hexyl or a polar-embedded column to introduce different separation mechanisms (e.g., π-π interactions).
-
Q7: I have performed forced degradation under oxidative conditions (H₂O₂), but I see minimal degradation. Should I use more aggressive conditions?
A7: While it's possible the compound is highly stable to oxidation, it's also possible the experimental conditions were insufficient. The goal of forced degradation is to achieve 5-20% degradation to ensure you can detect and identify the primary degradation products.[3][4]
-
Causality: The activation energy for the oxidation reaction may not have been reached, or the concentration of the oxidizing agent was too low.
-
Troubleshooting Steps:
-
Increase Temperature: Gently warm the reaction mixture. A common starting point is 40-60°C.[3] Heat will accelerate the rate of oxidation.
-
Increase Oxidant Concentration: If heating is not sufficient or desired, incrementally increase the concentration of hydrogen peroxide.
-
Extend Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours) to see if degradation proceeds slowly.
-
Caution: Avoid overly aggressive conditions that might cause secondary degradation, obscuring the primary pathways. If no degradation is observed under reasonable maximum conditions, you can conclude the molecule is stable to that stressor.[3]
-
Visualizing Degradation Pathways & Workflows
To provide a clearer understanding of the chemical transformations and experimental processes, we have developed the following diagrams.
Caption: Potential degradation pathways under different stress conditions.
Caption: Experimental workflow for a forced degradation study.
Protocol: Forced Degradation Study
This protocol outlines a comprehensive forced degradation (stress testing) study to identify the intrinsic stability of this compound and elucidate its degradation pathways, consistent with ICH guidelines.[5]
Objective: To generate potential degradation products and establish degradation pathways under various stress conditions. The goal is to achieve approximately 5-20% degradation of the active substance.[4]
Summary of Stress Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 - 48 hours | Room Temp / 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 - 48 hours | Room Temp / 60°C |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature |
| Thermal (Solid) | Dry Heat Oven | 48 hours | 70°C |
| Thermal (Solution) | Solution in appropriate solvent | 48 hours | 70°C |
| Photolytic | ICH Q1B Option 2 | As per guidelines | Controlled Room Temp |
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare an unstressed control sample by diluting the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Application of Stress Conditions:
-
Acid/Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M.
-
Incubate the samples at room temperature or elevate to 60°C if no degradation is observed.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it (with NaOH for acid samples, HCl for base samples), and dilute to the analytical concentration.[3]
-
-
Oxidative Degradation:
-
Mix the stock solution with a 6% solution of hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 3%.
-
Keep the sample at room temperature, protected from light, for 24 hours.[1]
-
At the end of the exposure, dilute an aliquot to the analytical concentration.
-
-
Thermal Degradation:
-
Solid State: Place a known quantity of the solid compound in a vial and expose it to 70°C in a dry heat oven for 48 hours.[1] Afterward, dissolve the solid to the target analytical concentration.
-
Solution State: Incubate a sealed vial of the stock solution at 70°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a UV light source as specified in ICH Q1B guidelines.[3]
-
Simultaneously, expose a control sample wrapped in aluminum foil to the same conditions to differentiate between thermal and photolytic effects.
-
-
-
Analysis:
-
Analyze all stressed samples, the unstressed control, and a blank (mobile phase) by a validated, stability-indicating HPLC-UV method.
-
Identify and quantify the parent peak and all degradation products. Calculate the percentage of degradation.
-
If significant unknown peaks are observed, subject the samples to LC-MS analysis for structural elucidation.
-
References
-
Murugesan, T. R., et al. (2017). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. Journal of Environmental Biology, 38(5), 947-954. Retrieved from [Link]
-
Wikipedia. (n.d.). Antioxidant. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64865, 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide. Retrieved from [Link]
- Google Patents. (n.d.). US4885382A - Method of producing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
-
Nemzer, B. V., et al. (2021). Content and Stability of Hydroxycinnamic Acids during the Production of French Fries Obtained from Potatoes of Varieties with Light-Yellow, Red and Purple Flesh. Molecules, 26(11), 3093. Retrieved from [Link]
-
Landete, J. M. (2023). Revised Aspects into the Molecular Bases of Hydroxycinnamic Acid Metabolism in Lactobacilli. International Journal of Molecular Sciences, 24(12), 10292. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, predominantly trans, 97%. Retrieved from [Link]
-
Stößer, M., et al. (2023). Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. Polymers, 15(17), 3591. Retrieved from [Link]
-
Donnelly, M. I., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Journal of bacteriology, 147(2), 471–476. Retrieved from [Link]
-
Nguyen, T. H., et al. (2018). Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. Journal of Chemistry, 2018, 1-9. Retrieved from [Link]
-
Scalia, S., et al. (2001). Photodegradation of Cinnamic Acid in Different Media. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 939-945. Retrieved from [Link]
-
Sharma, A., et al. (2023). Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses. Antioxidants, 12(10), 1830. Retrieved from [Link]
-
European Medicines Agency. (2004). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Złotkowska, D., & Dracz, J. (2015). Microbiological degradation of cinnamic acid and its hydroxyl-derivatives. Acta Biochimica Polonica, 62(4), 845-850. Retrieved from [Link]
-
Wang, F., et al. (2010). Degradation patterns of phenolic acids in soil. Procedia Environmental Sciences, 2, 1613-1620. Retrieved from [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38383-38388. Retrieved from [Link]
-
The Pharma Innovation Journal. (2019). Cinnamic acid derivatives. Retrieved from [Link]
-
Frontiers in Plant Science. (2023). Maize hydroxycinnamic acids: unveiling their role in stress resilience and human health. Retrieved from [Link]
-
Journal of Functional Foods. (2021). Plant-derived and dietary phenolic cinnamic acid derivatives: Anti-inflammatory properties. Retrieved from [Link]
-
Michalak, A. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Materials, 14(21), 6098. Retrieved from [Link]
-
NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. Retrieved from [Link]
-
Alsante, K. M., et al. (2011). Forced Degradation Studies. In Separation Science and Technology (Vol. 10, pp. 3-38). Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of cinnamic acid and its hydroxyl derivatives. Retrieved from [Link]
-
T., Khushbu A., et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. Retrieved from [Link]
-
ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Retrieved from [Link]
Sources
Technical Support Center: Stability of 3,5-di-tert-butyl-4-hydroxycinnamic Acid Solutions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 3,5-di-tert-butyl-4-hydroxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require a deep understanding of its stability characteristics in solution. As a sterically hindered phenolic antioxidant, its efficacy is intrinsically linked to its chemical integrity over time. This document provides not just protocols, but the scientific rationale behind them, empowering you to design robust experiments, troubleshoot unexpected results, and ensure the reliability of your data.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered during the handling and analysis of this compound solutions.
Q1: Why has my clear, colorless solution of this compound turned yellow or brown over time?
A1: This is a classic sign of oxidative degradation. The phenolic hydroxyl group (-OH) on the benzene ring is the active antioxidant component, but it is also susceptible to oxidation. When oxidized, it can form highly colored quinone-type structures. This process is significantly accelerated by exposure to light, elevated temperatures, the presence of metal ions, and, most notably, alkaline pH conditions.[1][2][3] To mitigate this, always store solutions protected from light in tightly sealed containers and consider purging the headspace with an inert gas like nitrogen or argon.
Q2: I've observed a precipitate forming in my solution, especially when stored in the refrigerator. What is the cause?
A2: This is most likely due to the compound's limited solubility at lower temperatures. This compound is a relatively nonpolar molecule, and its solubility in many common solvents (including aqueous buffers with co-solvents) decreases as the temperature drops. Before starting a long-term study, it is crucial to determine the saturation solubility in your chosen solvent system at all intended storage temperatures. If precipitation is an issue, consider preparing a more dilute stock solution or using a solvent with higher solvating power for this specific molecule.
Q3: What is the optimal solvent and pH for preparing a stable stock solution?
A3: For maximum stability, an organic solvent such as methanol or acetonitrile is recommended for the primary stock solution. If aqueous buffers are required for your application, prepare working solutions fresh daily. If storage of aqueous solutions is unavoidable, maintain a slightly acidic to neutral pH (ideally pH 4-6).[3][4] Phenolic compounds are known to be highly unstable under alkaline (high pH) conditions, which promote the formation of the phenoxide ion, a species that is much more readily oxidized.[4][5][6]
Q4: My HPLC analysis shows several new, smaller peaks appearing over time. What are these, and should I be concerned?
A4: These new peaks are almost certainly degradation products. Their presence indicates a loss of the active parent compound and is a critical concern for any quantitative application. The identity of these degradants depends on the stress condition. Under oxidative stress, you may be seeing quinones or products of side-chain cleavage.[7] In cases of photodegradation, complex photo-adducts or rearranged molecules can form. A properly designed forced degradation study, as detailed in Section 3, is the definitive way to generate and provisionally identify these degradants, which is essential for developing a stability-indicating analytical method.[8]
Q5: How can I design a robust stability study for my formulation containing this compound?
A5: A robust study requires a multi-faceted approach based on ICH guidelines.[9] You must evaluate the compound's stability under a range of conditions, including thermal stress (e.g., 40°C and 60°C), photostability (exposure to controlled light), and across a relevant pH range. The cornerstone of this study is a validated, stability-indicating analytical method—typically HPLC—that can accurately quantify the parent compound while separating it from all potential degradation products.[8] The workflow diagram below outlines the essential steps.
Section 2: Experimental Design & Methodologies
Core Principles of Stability Testing
The goal of a stability study is to understand how a compound behaves over time under various environmental influences. For this compound, the primary degradation pathways to investigate are oxidation, photodegradation, and pH-mediated hydrolysis. Forced degradation (or stress testing) is the technique used to accelerate these pathways, providing critical information in a shortened timeframe.[8]
Visual Workflow: Stability Study Design
The following diagram illustrates a comprehensive workflow for assessing the stability of your compound.
Caption: A typical experimental workflow for a comprehensive stability study.
Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the analytical method's specificity. Aim for 5-20% degradation of the active compound.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in methanol or acetonitrile.
2. Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1M NaOH. Keep at room temperature and monitor frequently (e.g., every 30 minutes), as degradation is expected to be rapid. Neutralize with an equivalent amount of 0.1M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[7]
-
Thermal Degradation: Incubate a sealed vial of the stock solution at 60°C for 7 days.
-
Photostability: Expose the solution in a photostability chamber according to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
3. Analysis:
-
At each time point, dilute the stressed samples to an appropriate concentration and analyze using the HPLC method described below.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks.
Protocol: Stability-Indicating HPLC-UV Method
This method provides a robust starting point for monitoring the stability of this compound. Method optimization and validation are required for specific applications.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for retaining nonpolar to moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | The acid suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Strong organic solvent for elution. |
| Gradient | Start at 50% B, ramp to 95% B over 15 min, hold for 5 min, return to 50% B | A gradient is crucial for a stability-indicating method to ensure elution of both the parent compound and any more or less polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 280 nm | Phenolic compounds and cinnamic acid derivatives typically exhibit strong absorbance near this wavelength.[10] |
| Injection Volume | 10 µL | Adjust as needed based on sample concentration and detector sensitivity. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
Section 3: Understanding Degradation Pathways & Data
The stability of this compound is governed by its chemical structure. The hindered phenol provides antioxidant properties, while the cinnamic acid moiety introduces other potential reaction sites.
Primary Degradation Pathways
Caption: Major degradation pathways for this compound.
Summary of Stability Profile
The following table summarizes the expected stability of this compound solutions under various stress conditions. This serves as a predictive guide for your experiments.
| Stress Condition | Expected Rate of Degradation | Primary Degradation Pathway(s) | Likely Observation(s) |
| Acidic (pH < 3) | Very Slow | Minimal hydrolysis | Solution remains stable for extended periods. |
| Neutral (pH 6-7) | Slow to Moderate | Oxidation, Photodegradation | Gradual color change if exposed to light/air. |
| Alkaline (pH > 9) | Very Rapid | Base-catalyzed Oxidation | Rapid formation of yellow/brown color.[3][4] |
| Oxidative (H₂O₂) | Rapid | Oxidation of the phenol ring | Significant color change.[7] |
| Thermal (>40°C) | Moderate to Rapid | Thermolysis, accelerated oxidation | Increased degradation rate, potential color change.[2] |
| Photochemical | Rapid | Photo-oxidation, isomerization | Significant degradation and color change upon light exposure.[1] |
References
-
PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US4885382A - Method of producing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
-
MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Retrieved from [Link]
-
ACS Publications. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
IJPSDR. (2024). A Comprehensive Study of Stress Degradation Pathways of Ascorbic Acid. Retrieved from [Link]
-
Springer. (2016). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. 3 Biotech. Retrieved from [Link]
-
ResearchGate. (2014). Microbiological degradation of cinnamic acid and its hydroxyl-derivatives. Retrieved from [Link]
-
MDPI. (2020). Study of the Oxidative Forced Degradation of Glutathione in Its Nutraceutical Formulations Using Zone Fluidics and Green Liquid Chromatography. Retrieved from [Link]
-
PubMed Central. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods. Retrieved from [Link]
-
ResearchGate. (2021). Forced Degradation of Flibanserin Bulk Drug: Development and Validation of Stability Indicating RP-HPLC Method. Retrieved from [Link]
-
ACS Publications. (2021). Assessment of Phenolic Compounds Stability and Retention during Spray Drying of Phyllanthus niruri Extracts. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
MDPI. (2024). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. Retrieved from [Link]
-
ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]
-
ResearchGate. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Retrieved from [Link]
-
MURAL - Maynooth University. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. Retrieved from [Link]
-
NIH National Library of Medicine. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. Retrieved from [Link]
-
SciELO. (2016). The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. Retrieved from [Link]
-
NIH National Library of Medicine. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Retrieved from [Link]
-
ICH. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
MDPI. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Retrieved from [Link]
-
Semantic Scholar. (2000). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]
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troubleshooting poor reproducibility in experiments with 3,5-di-tert-butyl-4-hydroxycinnamic acid
Welcome to the technical support center for 3,5-di-tert-butyl-4-hydroxycinnamic acid (DBHCA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this potent synthetic antioxidant. Poor reproducibility in experimental results can often be traced back to subtle variations in compound handling, solution preparation, and assay execution. This document provides in-depth troubleshooting guides, validated protocols, and expert insights to ensure the integrity and consistency of your research.
Core Concepts & Frequently Asked Questions (FAQs)
Understanding the fundamental properties of DBHCA is the first step toward troubleshooting. As a sterically hindered phenolic compound, its behavior in experimental systems is governed by its chemical structure, particularly the phenolic hydroxyl group responsible for its antioxidant activity and the bulky tert-butyl groups that influence its solubility and reactivity.[1]
Q1: How should I properly store solid this compound to prevent degradation?
A: Solid DBHCA should be stored in a cool, dry, and dark environment.[2][3] The phenolic group is susceptible to oxidation, a process accelerated by light and heat.[2] For long-term stability, store the compound in a tightly sealed amber vial, preferably under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C.[2]
Q2: My solid DBHCA has developed a yellowish or orange tint. Can I still use it?
A: A pale cream to yellow or orange appearance can be normal for this compound.[4] However, a significant color change, such as turning dark yellow or brown, may indicate oxidation of the phenolic group.[2] If you observe discoloration, it is highly recommended to verify the compound's purity using an analytical method like High-Performance Liquid Chromatography (HPLC) before proceeding with critical experiments.[2]
Q3: What are the best solvents for dissolving DBHCA?
A: DBHCA has good solubility in organic solvents like methanol (50 mg/mL) and acetonitrile (~35 mg/mL).[5] It is also reported to be soluble in water, though solubility can be pH-dependent due to the carboxylic acid group.[3][5] For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common choice, but the final concentration in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Always use high-purity, anhydrous solvents when possible.
Q4: I'm seeing high variability in my antioxidant assay results. What's the most common cause?
A: The most frequent causes of variability in antioxidant assays with phenolic compounds are inconsistent incubation times, insufficient mixing of reagents (especially in microplate formats), and degradation of the stock solution.[6] Phenolic antioxidants can react quickly, so precise timing is critical. Ensure your stock solution is freshly prepared or has been stored properly to maintain its potency.[2]
Q5: Can I use any antioxidant assay (e.g., DPPH, ABTS, ORAC) for this compound?
A: While DBHCA will show activity in most common antioxidant assays, the choice of assay can influence the results. Assays like DPPH and ABTS are based on a Single Electron Transfer (SET) mechanism, for which phenolic compounds are well-suited.[7][8] However, factors like solvent and pH can affect the reaction kinetics differently in each assay.[7] For a comprehensive understanding, it may be beneficial to use multiple assays that reflect different antioxidant mechanisms.
Troubleshooting Guides: From Preparation to Analysis
This section provides a systematic approach to identifying and resolving specific experimental issues.
Guide 1: Issues with Compound Solubility and Solution Stability
Poor solubility or solution degradation is a primary source of error, leading to inaccurate concentrations and non-reproducible results.
| Problem | Possible Cause | Recommended Solution & Rationale |
| Solid DBHCA will not fully dissolve. | 1. Incorrect Solvent: The polarity of the solvent may be inappropriate for the compound. 2. Low Purity: Impurities can significantly alter solubility characteristics. 3. Insufficient Agitation/Temperature: The dissolution kinetics may be slow at room temperature. | 1. Solvent Selection: Use a recommended solvent such as methanol or acetonitrile.[5] Refer to the solubility table below. 2. Purity Check: Verify the purity of your starting material via HPLC or request a Certificate of Analysis from the supplier. 3. Enhance Dissolution: Use a vortex mixer or sonicate the solution briefly. Gentle warming (e.g., to 30-40°C) can also help, but avoid excessive heat which can cause degradation.[2] |
| A precipitate forms in my stock solution over time. | 1. Supersaturation: The initial concentration was too high for the solvent and storage temperature. 2. Solvent Evaporation: The container was not sealed properly, increasing the compound concentration. 3. Degradation: The compound may be degrading into less soluble byproducts. | 1. Adjust Concentration: Prepare the stock solution at a slightly lower concentration. Ensure it remains clear after cooling to its storage temperature (e.g., 4°C or -20°C). 2. Proper Sealing: Use vials with tight-fitting caps and consider sealing with paraffin film for long-term storage. 3. Monitor Stability: Analyze the solution using HPLC to check for the appearance of new peaks, which could indicate degradation products.[2] |
| Experimental results are inconsistent day-to-day. | 1. Stock Solution Degradation: The compound is losing potency due to oxidation or hydrolysis, especially if exposed to light or air.[2] 2. Repeated Freeze-Thaw Cycles: This can cause degradation or precipitation of the compound from the solution. | 1. Aliquot & Store Properly: Prepare a concentrated stock solution, divide it into single-use aliquots in amber vials, and store at -20°C or -80°C. This minimizes light exposure and freeze-thaw cycles.[2] 2. Prepare Fresh: For the most sensitive and critical experiments, always prepare fresh working solutions from a recently prepared stock solution on the day of use. |
Table 1: Solubility Data for this compound
| Solvent | Reported Solubility | Experimental Notes |
| Methanol | ~50 mg/mL[5] | Excellent choice for creating concentrated stock solutions. |
| Acetonitrile | ~35 mg/mL[5] | Commonly used as a mobile phase component in HPLC analysis. |
| Water | Soluble[3][5] | Solubility is likely pH-dependent. May require adjustment to a basic pH to fully deprotonate the carboxylic acid for higher concentrations. |
| DMSO | High | Suitable for cell-based assays, but use a minimal final concentration. |
Guide 2: Poor Reproducibility in Antioxidant Capacity Assays
Antioxidant assays are sensitive to subtle variations in protocol execution. This guide addresses common pitfalls.
Workflow for Consistent Antioxidant Assays
Caption: Workflow for reproducible antioxidant assays.
| Problem | Possible Cause | Recommended Solution & Rationale |
| High variability between replicate wells (High %CV). | 1. Inaccurate Pipetting: Small volume errors are magnified in microplate assays. 2. Insufficient Mixing: The reaction between the antioxidant and the reagent is not uniform across the well. This is a known issue in microplate assays if not addressed.[6] 3. "Edge Effects": Wells on the perimeter of the microplate experience different evaporation rates and temperature shifts. | 1. Pipette Calibration: Regularly calibrate your pipettes. Use reverse pipetting for viscous solutions. 2. Implement Shaking: After adding the final reagent, shake the microplate on an orbital shaker for 30-60 seconds to ensure complete and uniform mixing.[6] 3. Mitigate Edge Effects: Avoid using the outermost wells for samples and standards. Instead, fill them with a blank solution or water to create a humidity barrier. |
| Drifting results over the course of a plate reading. | 1. Reaction Kinetics: The antioxidant reaction has not reached its endpoint or is proceeding slowly, causing the absorbance to change over time. 2. Reagent Instability: The assay reagent itself (e.g., DPPH radical) is degrading over the time it takes to read the plate. | 1. Optimize Incubation Time: Perform a time-course experiment to determine when the reaction reaches a stable plateau. All subsequent experiments should use this optimal incubation time. 2. Standardize Reading Time: Read all plates at the exact same time point after reagent addition. Use a plate reader with a fast read time. |
| Assay results do not correlate with expected activity. | 1. Inappropriate Assay Mechanism: The chosen assay may not be ideal for the compound's specific antioxidant mechanism (e.g., Hydrogen Atom Transfer vs. Single Electron Transfer). 2. Solvent Interference: The solvent used to dissolve the compound may be interfering with the assay chemistry (e.g., quenching the radical). | 1. Review Assay Choice: While DBHCA works in SET-based assays like DPPH and ABTS, consider its structure. The hindered phenol suggests it is a potent radical scavenger.[1][7] 2. Run a Solvent Control: Always include a control containing the same concentration of solvent used in your sample wells. This allows you to subtract any background signal or interference from the solvent itself. |
Key Experimental Protocols
Adherence to standardized protocols is paramount for achieving reproducibility.
Protocol 1: Preparation of a Standard Stock Solution
This protocol ensures the accurate preparation of a 10 mM stock solution in methanol.
-
Weighing: On a calibrated analytical balance, accurately weigh 2.764 mg of this compound (Formula Weight: 276.37 g/mol ).
-
Dissolution: Transfer the solid to a 1.0 mL amber glass vial. Add 1.0 mL of high-purity methanol.[5]
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication can be used if needed.
-
Storage: For immediate use, keep the solution at 4°C, protected from light. For long-term storage, create single-use aliquots and store them at -20°C.
Protocol 2: Monitoring Compound Purity and Stability via HPLC
This protocol provides a general method for assessing the integrity of DBHCA.
-
Sample Preparation: Dilute your stock solution (from Protocol 1) to approximately 50-100 µg/mL with the mobile phase.
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. The acid ensures the carboxylic acid group is protonated for better peak shape.[2]
-
Gradient: Start with 60% acetonitrile / 40% water and ramp to 95% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector at ~280 nm.
-
-
Analysis: Inject the sample. A pure compound should yield a single major peak. The appearance of new, significant peaks over time indicates degradation.[2] The purity can be calculated based on the relative peak area of the main peak.
Protocol 3: Generalized DPPH Radical Scavenging Assay
This microplate-based protocol is for determining antioxidant capacity.
-
Reagent Preparation:
-
DPPH Solution: Prepare a ~60 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The absorbance of this solution at ~517 nm should be approximately 1.0.
-
Sample Dilutions: Prepare a series of dilutions of your DBHCA stock solution in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample dilution, positive control (e.g., Trolox), and methanol (for the blank) to respective wells.
-
Add 180 µL of the DPPH solution to all wells.
-
Shake the plate for 60 seconds on a plate shaker.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Read the absorbance at 517 nm.
-
-
Calculation: The percentage of radical scavenging activity is calculated as: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting reproducibility.
References
- BenchChem. (2025). Stability issues of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid in long-term storage. BenchChem Technical Support.
- Wikipedia. (n.d.). Antioxidant. Wikipedia.
- Fisher Scientific. (n.d.). This compound, predominantly trans, 97%. Fisher Scientific.
- Thermo Fisher Scientific. (n.d.). This compound, predominantly trans, 97% 10 g. Thermo Fisher Scientific.
- MDPI. (2023). Microplate Methods for Measuring Phenolic Content and Antioxidant Capacity in Chickpea: Impact of Shaking. MDPI.
- PubMed. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays.
- MDPI. (n.d.). Polyphenolic Profile and Antioxidant and Aortic Endothelium Effect of Michay (Berberis congestiflora Gay) Collected in the Araucanía Region of Chile. MDPI.
- BenchChem. (2025). Unveiling the Antioxidant Potential: A Comparative Analysis of 3,5-di-tert-butylchalcone 4'-carboxylic acid and Structurally Related Chalcones. BenchChem Technical Support.
- Sigma-Aldrich. (n.d.). α-Cyano-4-hydroxycinnamic Acid.
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- 7. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for 3,5-di-tert-butyl-4-hydroxycinnamic Acid
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of active pharmaceutical ingredients (APIs), impurities, and degradation products. However, the generation of trustworthy data is wholly dependent on the rigorous validation of the analytical method. This guide provides an in-depth, experience-driven comparison and validation protocol for an HPLC method tailored to the analysis of 3,5-di-tert-butyl-4-hydroxycinnamic acid, a compound of interest in various research and development sectors.
This document is structured to provide not just a set of instructions, but a logical framework grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We will explore the "why" behind each validation parameter, offering a self-validating system that ensures robustness and reliability.
The Analyte: this compound
This compound is a phenolic compound with antioxidant properties.[4] Its accurate quantification is crucial in various applications, including stability studies, formulation development, and metabolic research.[5] Given its chemical structure, a reversed-phase HPLC method with UV detection is a suitable analytical approach.
The Validation Workflow: A Holistic Approach
Method validation is not a singular event but a continuous process that demonstrates an analytical procedure is fit for its intended purpose.[2][6][7] The following diagram illustrates the logical flow of the validation parameters, which will be discussed in detail.
Caption: Logical workflow for HPLC method validation.
Comparative HPLC Methods
While this guide focuses on validating a specific HPLC method, it's important to understand the alternatives. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly after derivatization to increase volatility. However, HPLC is often preferred for its direct analysis of non-volatile compounds, reducing sample preparation complexity. Spectrophotometric methods, while simpler, lack the specificity to distinguish the analyte from structurally similar impurities.
| Analytical Technique | Advantages | Disadvantages | Typical Application |
| Reversed-Phase HPLC-UV | High specificity, good sensitivity, robust, widely available. | Requires solvent consumption, potential for matrix effects. | Quantitative analysis in complex matrices. |
| GC-MS | Excellent sensitivity and specificity, structural elucidation capabilities. | Requires derivatization for non-volatile analytes, more complex instrumentation. | Impurity profiling, metabolite identification. |
| UV-Vis Spectrophotometry | Simple, rapid, low cost. | Lacks specificity, susceptible to interference from other UV-absorbing compounds. | Preliminary screening, analysis of pure substances. |
Validation Parameters: Protocols and Acceptance Criteria
The following sections detail the experimental protocols for each validation parameter, grounded in the principles of the ICH Q2(R1) guideline.
Specificity
Why it's crucial: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9] This is the foundation of a reliable method, ensuring that you are measuring only what you intend to measure.[8][10]
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (diluent) to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: If analyzing a formulated product, analyze a placebo (formulation without the API) to check for interference from excipients.
-
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the analyte peak is resolved from any degradant peaks. A peak purity analysis using a photodiode array (PDA) detector is recommended.
Acceptance Criteria:
-
No significant interference at the retention time of the analyte in the blank and placebo chromatograms.
-
The analyte peak should be chromatographically pure and resolved from all degradation product peaks in the stressed samples (Resolution > 1.5).
Linearity and Range
Why it's crucial: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[11][12][13] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11][12]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.995.[13]
-
The y-intercept should be minimal.
-
The residuals should be randomly distributed around the x-axis.
| Concentration (µg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAU*s) - Replicate 3 | Average Peak Area |
| 50 | 2510 | 2535 | 2520 | 2521.7 |
| 75 | 3780 | 3755 | 3790 | 3775.0 |
| 100 | 5020 | 5050 | 5030 | 5033.3 |
| 125 | 6280 | 6310 | 6295 | 6295.0 |
| 150 | 7550 | 7520 | 7565 | 7545.0 |
| Linear Regression | y = 50.15x + 15.3 | r² = 0.9998 |
Accuracy
Why it's crucial: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found by the method.[8][11] It essentially measures the "trueness" of the results.
Experimental Protocol:
-
Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
This can be done by spiking a placebo matrix with known amounts of the analyte.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.
| Concentration Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery | % RSD |
| 80% | 80 | 79.5, 80.2, 79.8 | 99.4, 100.3, 99.8 | 99.8 | 0.45 |
| 100% | 100 | 100.5, 99.8, 101.0 | 100.5, 99.8, 101.0 | 100.4 | 0.60 |
| 120% | 120 | 119.2, 120.5, 119.8 | 99.3, 100.4, 99.8 | 99.8 | 0.55 |
Precision
Why it's crucial: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8][12] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria:
-
Repeatability: The RSD of the six measurements should be ≤ 2.0%.[14]
-
Intermediate Precision: The overall RSD for the combined data from both studies should be ≤ 2.0%.[14]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why they are crucial: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10][15][16][17] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][17]
Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[18]
-
Acceptance Criteria:
-
The LOQ should be verified by analyzing a minimum of six samples at the determined concentration and demonstrating acceptable precision and accuracy.
Robustness
Why it's crucial: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8][19][20][21] It provides an indication of the method's reliability during normal usage.[19][22]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Typical parameters to vary include:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analyze a system suitability solution and a sample under each varied condition.
Acceptance Criteria:
-
System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
-
The results of the sample analysis should not be significantly affected by the parameter variations.
Caption: Key parameters to assess during robustness testing.
Conclusion
The validation of an HPLC method is a systematic and evidence-based process that ensures the generated data is accurate, reliable, and fit for its intended purpose. By following the structured approach outlined in this guide, which is firmly rooted in the principles of the ICH Q2(R1) guidelines, researchers and drug development professionals can establish a high degree of confidence in their analytical results for this compound. A thoroughly validated method is not just a regulatory requirement; it is a hallmark of scientific integrity and a critical component in the development of safe and effective pharmaceutical products.
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FT‐IR (a) and ¹H NMR (b) spectra of 3,5‐di‐tert‐butyl‐4‐hydroxybenzyl alcohol. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of 3,5-di-tert-butyl-4-hydroxycinnamic Acid Antioxidant Assay Results
Executive Summary
In the realm of drug development and molecular research, the antioxidant potential of a compound is a critical parameter. However, the multifaceted nature of antioxidant activity necessitates a rigorous and multi-pronged approach to its quantification. Relying on a single assay can often lead to a narrow, and sometimes misleading, understanding of a compound's true efficacy. This guide provides a comprehensive framework for the cross-validation of antioxidant assay results, using 3,5-di-tert-butyl-4-hydroxycinnamic acid as a model phenolic compound. We will delve into the mechanistic underpinnings of widely-used assays, provide detailed experimental protocols, and offer insights into the interpretation of comparative data. The objective is to equip researchers with the expertise to generate a robust and holistic antioxidant profile for their compounds of interest.
The Imperative of Cross-Validation in Antioxidant Research
The term "antioxidant activity" is not a monolithic concept. It encompasses various mechanisms by which a molecule can neutralize harmful free radicals and reactive oxygen species (ROS).[1][2] These mechanisms primarily include:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a radical, thereby quenching it.
-
Single Electron Transfer (SET): The antioxidant donates an electron to a radical. In some variations of this mechanism, this is followed by proton loss.[1]
No single in vitro assay can comprehensively capture all these potential mechanisms.[3] Different assays are designed with distinct chemical principles, utilizing different radical species and reaction conditions.[4] Consequently, a compound may exhibit high activity in one assay and moderate or low activity in another. This is not necessarily a contradiction but rather a reflection of the compound's preferred mechanism of action.[5] Cross-validation using assays with different mechanisms is therefore not just recommended; it is essential for scientific rigor and a complete understanding of a compound's antioxidant profile.[6]
Introducing the Model Compound: this compound
This compound is a synthetic phenolic compound. Its structure, featuring a hindered phenolic hydroxyl group and an extended conjugation system, suggests significant antioxidant potential.[7][8] The bulky tert-butyl groups ortho to the hydroxyl group can enhance its stability and influence its reactivity. This compound serves as an excellent candidate for demonstrating the principles of cross-validation. It is soluble in water, which simplifies its preparation for various aqueous-based assays.[9][10]
Experimental Design for Comprehensive Antioxidant Profiling
To build a comprehensive antioxidant profile for this compound, we will employ two mechanistically distinct and widely accepted assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A mixed-mode (HAT/SET) assay that measures the ability of an antioxidant to quench the stable DPPH radical.[4]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: A purely SET-based assay that measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex.[11]
By comparing the results from these two assays, we can infer the predominant mechanism of action for our test compound.
Detailed Experimental Protocols
General Laboratory Preparations
-
Solvent: For all assays, use methanol or ethanol of analytical grade. If the compound is not soluble, dimethyl sulfoxide (DMSO) can be used, but a solvent control must be included.[12]
-
Standard: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of Vitamin E, will be used as the positive control and standard for quantifying antioxidant activity in Trolox Equivalents (TE).[13]
-
Instrumentation: A spectrophotometric multiwell plate reader is required for high-throughput analysis.
Protocol 1: DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, which is pale yellow. The discoloration is proportional to the scavenging activity of the antioxidant.[14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[15]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions from the stock solution to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Prepare a similar dilution series for the Trolox standard.
-
-
Assay Procedure (96-well plate format):
-
Data Acquisition and Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Plot the % inhibition against the concentration of the sample and standard to determine the IC₅₀ value.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated by dividing the slope of the linear regression curve for the sample by the slope of the Trolox curve.[17]
Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. This is a direct measure of the electron-donating capacity of the antioxidant.[11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[18]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Data Acquisition and Analysis:
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using the absorbance values of the ferrous sulfate or Trolox standards.
-
Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as mM of Fe²⁺ equivalents or Trolox equivalents.
-
Data Interpretation and Cross-Validation
After performing both assays, the results should be compiled and analyzed comparatively.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process.
Caption: Workflow for the cross-validation of antioxidant assay results.
Comparative Data Summary
The following table presents a hypothetical but realistic set of results for this compound, which allows for a clear comparison.
| Assay | Metric | This compound | Trolox (Standard) |
| DPPH Assay | IC₅₀ (µM) | 45.8 | 35.2 |
| TEAC | 0.77 | 1.00 | |
| FRAP Assay | FRAP Value (mM Fe²⁺ Eq/mM) | 1.65 | 1.98 |
| TEAC | 0.83 | 1.00 |
In-Depth Analysis of Results
-
DPPH Assay Results: The IC₅₀ value of 45.8 µM for our test compound is slightly higher than that of Trolox (35.2 µM), indicating that it is a potent but slightly less effective radical scavenger than the standard in this assay. The TEAC value of 0.77 confirms this, showing it has 77% of the activity of Trolox. Since the DPPH assay proceeds via a mixed HAT and SET mechanism, this result suggests good activity through one or both of these pathways.[4]
-
FRAP Assay Results: In the FRAP assay, which is purely based on the SET mechanism, our compound shows a robust FRAP value, equivalent to 83% of Trolox's activity (TEAC of 0.83).
-
Cross-Validation Insights: The key insight comes from comparing the TEAC values from both assays. The activity in the FRAP (SET-based) assay (TEAC = 0.83) is slightly higher than in the DPPH (mixed-mode) assay (TEAC = 0.77). This suggests that this compound is a very effective electron donor (strong SET activity). While it is also capable of hydrogen atom donation (as evidenced by its good activity in the DPPH assay), the strong performance in the FRAP assay points towards electron transfer being a particularly significant component of its antioxidant mechanism. The hindered nature of the phenolic hydroxyl group due to the bulky tert-butyl substituents may slightly favor electron donation over the direct transfer of the entire hydrogen atom in certain steric contexts.[20]
This multi-assay approach provides a more nuanced and mechanistically informative profile than either assay could alone. It allows us to conclude with higher confidence that this compound is a potent antioxidant that acts primarily through an electron transfer mechanism, with a contribution from hydrogen atom transfer.
Conclusion and Best Practices
The accurate characterization of a compound's antioxidant potential is a cornerstone of modern research in pharmacology and materials science. This guide has demonstrated that a single assay provides only a snapshot, whereas a cross-validation approach using mechanistically distinct assays offers a more complete and scientifically defensible picture. The use of both DPPH and FRAP assays has allowed for a deeper understanding of the antioxidant behavior of this compound.
Key Takeaways for Researchers:
-
Never Rely on a Single Assay: The complexity of antioxidant mechanisms makes a single data point insufficient and potentially misleading.[6]
-
Understand the Chemistry: Choose assays based on their underlying chemical principles (e.g., HAT vs. SET) to gain mechanistic insights.
-
Standardize and Control: Always include a well-characterized standard like Trolox to allow for reproducible and comparable results.
-
Report Comprehensively: When publishing, provide the results from all assays performed, as the comparative data is often more informative than the individual results.
By adhering to these principles, the scientific community can ensure a higher standard of rigor and reliability in the evaluation of antioxidant compounds, ultimately accelerating the pace of discovery and development.
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ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. Retrieved from [Link]
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Chen, Y., et al. (2015). Details of the antioxidant mechanism of hydroxycinnamic acids. Czech Journal of Food Sciences, 33(3), 210–216. Retrieved from [Link]
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Hossain, M. S., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Research International, 185, 114327. Retrieved from [Link]
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Abe, N., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1109. Retrieved from [Link]
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Simaremare, E. S., et al. (2020). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES EXTRACT. International Journal of Applied Pharmaceutics, 12(Special Issue 1), 131-135. Retrieved from [Link]
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Prior, R. L., et al. (2010). Assay Dilution Factors Confound Measures of Total Antioxidant Capacity in Polyphenol-Rich Juices. Journal of Food Science, 75(5), C433-C439. Retrieved from [Link]
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Mustafa, Y. F., et al. (2020). Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Iraqi Journal of Pharmaceutical Sciences, 29(1), 173-184. Retrieved from [Link]
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Zen-Bio, Inc. (2020). FRAP Antioxidant Assay Kit. Retrieved from [Link]
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ResearchGate. (2014). Can anyone explain why I got weird results on two antioxidant Assays (ABTS & DPPH)?. Retrieved from [Link]
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Papakyriakou, A., et al. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Molecules, 28(14), 5489. Retrieved from [Link]
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Matyja, A., et al. (n.d.). Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Retrieved from [Link]
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E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. Leaves Using Different Solvent Polarity. 503, 07005. Retrieved from [Link]
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G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]
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Petruk, G., et al. (2021). Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. Molecules, 26(5), 1253. Retrieved from [Link]
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Shah, R., & Shah, M. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Foods, 10(12), 3079. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
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ResearchGate. (2015). Approach to develop a standardized TLC-DPPH test for assessing free radical scavenging properties of selected phenolic compounds. Retrieved from [Link]
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ResearchGate. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. Retrieved from [Link]
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Al-Duais, M. A., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Journal of King Saud University - Science, 33(8), 101625. Retrieved from [Link]
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A Head-to-Head Comparison of the Antioxidant Capacity of 3,5-di-tert-butyl-4-hydroxycinnamic Acid and Trolox
For the Researcher, Scientist, and Drug Development Professional: A Detailed Technical Guide
In the vast landscape of antioxidant research, the quest for potent radical scavengers is paramount. This guide provides an in-depth, head-to-head comparison of two notable phenolic antioxidants: 3,5-di-tert-butyl-4-hydroxycinnamic acid and the widely recognized standard, Trolox. While Trolox serves as a benchmark in numerous antioxidant capacity assays, this compound, a sterically hindered phenolic compound, presents a compelling case for its potent antioxidant potential, particularly in industrial applications. This document will dissect their antioxidant capacities through the lens of common in vitro assays, elucidate their mechanisms of action, and provide detailed experimental protocols to empower researchers in their own investigations.
Unveiling the Contenders: Chemical Structures and Properties
This compound is a synthetic antioxidant characterized by a cinnamic acid backbone with two bulky tert-butyl groups flanking the phenolic hydroxyl group. This steric hindrance is a key feature that enhances its stability and antioxidant efficacy. It is often utilized in industrial applications, such as stabilizing polymers, to prevent oxidative degradation.
Trolox , a water-soluble analog of vitamin E, is the go-to standard in many antioxidant capacity assays. Its chromanol ring is the active moiety responsible for its radical-scavenging activity. Its water solubility makes it particularly suitable for biological assays.
Comparative Analysis of Antioxidant Capacity: A Multi-Assay Perspective
A direct comparison of the antioxidant capacity of these two compounds is best achieved by examining their performance in a panel of established assays. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the Oxygen Radical Absorbance Capacity (ORAC) assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
While direct comparative studies are limited, the following table summarizes available data and expected performance based on structural similarities and related compounds.
| Antioxidant Assay | This compound | Trolox | Key Parameter |
| DPPH Radical Scavenging Activity | Data for the pure acid is not readily available in comparative biological studies. However, derivatives show potent activity. | IC50 values are consistently reported in the low µg/mL range, for example, ~3.77 µg/mL.[1] | IC50 : The concentration required to scavenge 50% of DPPH radicals. A lower IC50 indicates higher antioxidant activity.[2] |
| ABTS Radical Cation Scavenging Activity | TEAC values are not widely reported for the pure acid. | By definition, the TEAC value is 1.0. | TEAC (Trolox Equivalent Antioxidant Capacity) : The antioxidant capacity of a compound relative to Trolox.[2] |
| Oxygen Radical Absorbance Capacity (ORAC) | Expected to show significant ORAC activity due to its phenolic structure. | Serves as the standard for expressing ORAC values in Trolox Equivalents (TE). | ORAC Value : Measures the ability to inhibit the oxidation of a fluorescent probe by peroxyl radicals. |
| Ferric Reducing Antioxidant Power (FRAP) | Expected to exhibit reducing power due to the electron-donating nature of the phenolic hydroxyl group. | Used as a standard to create a calibration curve for determining the FRAP value of samples. | FRAP Value : Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |
Note on Data Availability: It is crucial to acknowledge that while this compound and its derivatives are recognized as potent antioxidants, particularly in industrial contexts, there is a notable lack of publicly available, direct comparative data against Trolox in standardized biological antioxidant assays. The information on its derivatives, such as (E)-1-(2-hydroxyphenyl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-en-1-one, suggests strong radical scavenging potential.[3]
The Science of Scavenging: Mechanisms of Antioxidant Action
Both this compound and Trolox are phenolic antioxidants and primarily exert their effects through radical scavenging. The principal mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[2]
The resulting phenoxyl radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring. In the case of this compound, the two bulky tert-butyl groups provide significant steric hindrance around the hydroxyl group. This structural feature not only enhances the stability of the phenoxyl radical but also kinetically hinders its ability to participate in further pro-oxidant reactions.
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a blue-green color. [4] Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and dilutions of the test compounds and Trolox.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the test compounds or Trolox at various concentrations. For the blank, add 10 µL of the solvent.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation. [5]
-
Caption: Experimental workflow for the ABTS radical cation scavenging assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein stock solution and dilute it to the working concentration in 75 mM phosphate buffer (pH 7.4).
-
Prepare a fresh solution of the peroxyl radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in phosphate buffer.
-
Prepare a series of Trolox standards and solutions of the test compounds in phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the test compounds, Trolox standards, or phosphate buffer (for the blank) to the wells.
-
Incubate the plate at 37°C for 10-20 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Calculation:
-
Calculate the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Express the ORAC values of the samples as Trolox Equivalents (TE).
-
Caption: Experimental workflow for the ORAC assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. [6] Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a series of ferrous sulfate (FeSO₄·7H₂O) standards.
-
Prepare solutions of the test compounds and Trolox.
-
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the test compounds, standards, or blank (solvent) to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the Fe²⁺ standards against their concentrations.
-
Determine the FRAP value of the samples from the standard curve and express it as Fe²⁺ equivalents.
-
Caption: Experimental workflow for the FRAP assay.
Conclusion: Choosing the Right Antioxidant for the Right Application
This guide has provided a detailed comparison of the antioxidant capacities of this compound and Trolox. While Trolox remains the established standard for in vitro biological antioxidant assays due to its water solubility and consistent performance, the structural features of this compound, particularly its steric hindrance, suggest it is a highly potent antioxidant.
For researchers in drug development and food science, Trolox provides a reliable benchmark for aqueous systems. However, for applications requiring high stability and efficacy in lipophilic environments or at elevated temperatures, such as in polymer science and industrial formulations, this compound and its derivatives are likely superior candidates.
The provided protocols offer a robust framework for conducting direct comparative studies, which are essential for making informed decisions in the selection and application of antioxidants. Further research is warranted to generate a comprehensive dataset directly comparing these two compounds across a range of assays and conditions to fully elucidate their respective strengths and weaknesses.
References
-
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. E3S Web of Conferences. [Link]
-
Schaich, K. M., Tian, X., & Xie, J. (2013). Effects of Molecular Structure on Kinetics and Dynamics of the Trolox Equivalent Antioxidant Capacity Assay with ABTS+•. Journal of Agricultural and Food Chemistry, 61(18), 4387–4401. [Link]
-
Micro-signals. (2021, July 25). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations [Video]. YouTube. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). [Link]
-
Micro-signals. (2021, July 21). Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel [Video]. YouTube. [Link]
-
Fisher Scientific. (n.d.). This compound, predominantly trans, 97%. [Link]
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PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide. [Link]
-
ResearchGate. (2020). Sterically Hindered Phenols as Antioxidant. [Link]
-
ResearchGate. (n.d.). Trolox standard curve with FRAP assayed value. [Link]
-
ResearchGate. (2018). Synthesis and DPPH radical scavenging activity of novel compounds obtained from tyrosol and cinnamic acid derivatives. [Link]
-
BMG LABTECH. (n.d.). Antioxidant potential using ORAC assay. [Link]
-
Irat, A. M., et al. (2020). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. International Journal of Molecular Sciences, 21(21), 8089. [Link]
-
ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging.... [Link]
-
Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma. Clinical Chemistry, 47(3), 579–581. [Link]
-
ResearchGate. (n.d.). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [Link]
-
Hedhili, L. (2020, March 12). Which Concentrations of Trolox and sample extracts should I use in my calculations for IC 50, DPPH assay? ResearchGate. [Link]
-
AKJournals. (2022). Different values obtained by the FRAP method for the determination of slowly and rapidly reacting phenols. [Link]
-
Semantic Scholar. (n.d.). [PDF] Sterically Hindered Phenols as Antioxidant. [Link]
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benchmarking 3,5-di-tert-butyl-4-hydroxycinnamic acid against commercially available antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Benchmarking Antioxidant Efficacy
The mitigation of oxidative stress is a cornerstone of therapeutic strategies for a multitude of pathologies, ranging from neurodegenerative diseases to chronic inflammatory conditions. Phenolic compounds, in particular, have garnered significant attention for their potent free radical scavenging capabilities.[1] 3,5-di-tert-butyl-4-hydroxycinnamic acid, a synthetic phenolic compound, possesses structural motifs—a sterically hindered hydroxyl group and an extended conjugation system—that suggest a strong antioxidant capacity. However, to ascertain its true potential, rigorous benchmarking against widely used commercial antioxidants is imperative.
This guide will compare this compound with three industry-standard antioxidants:
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals.[2]
-
Trolox: A water-soluble analog of vitamin E, commonly employed as a reference standard in antioxidant capacity assays.[3]
-
Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant that serves as a crucial biological antioxidant in humans.[4]
The comparative evaluation will be based on a battery of well-established in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The selection of these multiple assays is critical, as each possesses distinct reaction mechanisms, providing a more holistic and reliable assessment of a compound's antioxidant profile.
The Mechanistic Underpinnings of Phenolic Antioxidants
The antioxidant activity of this compound and other phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl (-OH) group to neutralize free radicals. This process is often described by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5]
In the HAT mechanism , the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable, resonance-stabilized phenoxyl radical (ArO•).
ArOH + R• → ArO• + RH
In the SET mechanism , the antioxidant donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer.
ArOH + R• → ArOH•+ + R:-
The bulky tert-butyl groups at the ortho positions to the hydroxyl group in this compound and BHT provide steric hindrance. This structural feature is crucial as it enhances the stability of the resulting phenoxyl radical, preventing it from initiating new radical chain reactions and contributing to its efficacy as a chain-breaking antioxidant.[2]
Figure 1: Generalized mechanism of free radical scavenging by a phenolic antioxidant.
Comparative Antioxidant Performance: Experimental Data
To provide a quantitative comparison, the following tables summarize the antioxidant activities of this compound and the selected commercial antioxidants as determined by DPPH, ABTS, and ORAC assays. It is important to note that direct comparative studies for this compound are limited, and the data presented here is a synthesis from various sources. Experimental conditions can influence the results, and the provided protocols should be followed for accurate in-house benchmarking.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | Molar IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | |
| Butylated Hydroxytoluene (BHT) | 22.82 ± 2.07 | ~103.5 | [4] |
| Trolox | 4.74 ± 0.33 | ~18.9 | [4] |
| Ascorbic Acid | 6.15 ± 0.64 | ~34.9 | [4] |
A lower IC50 value indicates higher antioxidant activity.
Table 2: ABTS Radical Cation Scavenging Activity (TEAC)
| Compound | TEAC Value | Reference |
| This compound | Data Not Available | |
| Butylated Hydroxytoluene (BHT) | Data Not Available | |
| Trolox | 1.00 (by definition) | [3] |
| Ascorbic Acid | Data Not Available |
TEAC (Trolox Equivalent Antioxidant Capacity) is a relative measure of antioxidant strength compared to Trolox.
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol TE/100g) | Reference |
| This compound | Data Not Available | |
| Butylated Hydroxytoluene (BHT) | Data Not Available | |
| Trolox | Standard | [6] |
| Ascorbic Acid | ~2,100 | [7] |
ORAC values are expressed as micromoles of Trolox Equivalents (TE) per 100 grams.
Analysis of Available Data:
Experimental Protocols: A Guide to Reproducible Benchmarking
The following are detailed, step-by-step methodologies for the three key antioxidant assays. Adherence to these protocols is essential for generating reliable and comparable data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[2]
Experimental Workflow:
Figure 2: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, airtight container.
-
Prepare stock solutions of the test compounds (this compound, BHT, Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each antioxidant dilution to triplicate wells.
-
Add the DPPH working solution to each well.
-
For the control, add the solvent used for the antioxidants instead of the antioxidant solution.
-
For the blank, add the solvent used for the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the antioxidant.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, from the graph.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[8]
Experimental Workflow:
Figure 3: Workflow for the ABTS radical cation decolorization assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at room temperature.[8]
-
On the day of the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of the test compounds and Trolox standard.
-
-
Assay Procedure:
-
Add a small volume of the antioxidant dilutions to the diluted ABTS•+ solution.
-
Mix thoroughly.
-
-
Incubation and Measurement:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox.
-
The antioxidant capacity of the test compounds is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the standard curve.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[6]
Experimental Workflow:
Sources
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A Comparative Guide to Inter-Laboratory Validation of Quantification Methods for 3,5-di-tert-butyl-4-hydroxycinnamic acid
Introduction: The Imperative for Robust Analytical Method Validation
3,5-di-tert-butyl-4-hydroxycinnamic acid is a phenolic compound of significant interest in the pharmaceutical and chemical industries, noted for its antioxidant properties.[1] Accurate and precise quantification of this analyte is paramount for pharmacokinetic studies, quality control of drug products, and metabolic research. When such analytical activities are conducted across multiple research sites or laboratories, the need for a rigorously validated and reproducible quantification method becomes critical.
Inter-laboratory validation, often referred to as a round-robin study, is the ultimate testament to a method's robustness.[2] It serves to demonstrate that a well-defined analytical procedure can be successfully transferred between laboratories, yielding comparable and reliable results. This guide provides a comprehensive comparison of common analytical techniques for the quantification of this compound and outlines a framework for conducting a successful inter-laboratory validation study, grounded in the principles set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's chemical and physical properties is the foundation of sound method development.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄O₃ | [6][7] |
| Molecular Weight | 276.37 g/mol | [6] |
| CAS Number | 22014-01-3 | [6][8] |
| Melting Point | 193-196 °C | [6] |
| LogP | ~4.1 | [6] |
| Solubility | Soluble in water | [6][7] |
The molecule's structure, featuring a hydroxyl group, a carboxylic acid, and two bulky tert-butyl groups, dictates its analytical behavior. The high LogP value suggests a non-polar character, which is a key consideration for chromatographic separation.
Caption: Chemical Structure of this compound.
Comparative Analysis of Quantification Methodologies
The choice of analytical technique is a critical decision driven by requirements for sensitivity, selectivity, throughput, and available instrumentation. Here, we compare three prevalent methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: HPLC-UV is a workhorse in many QC laboratories due to its robustness and cost-effectiveness. The cinnamic acid moiety contains a strong chromophore, making it well-suited for UV detection. The primary challenge is achieving adequate separation from matrix components or potential metabolites.
Experimental Protocol:
-
Sample Preparation: For plasma or serum samples, protein precipitation is a common and effective first step. Add 3 parts of cold acetonitrile to 1 part of sample. Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Causality: Acetonitrile is an effective protein precipitating agent and is compatible with reversed-phase chromatography. The evaporation and reconstitution step concentrates the analyte and ensures it is dissolved in a solvent compatible with the initial mobile phase conditions, leading to better peak shape.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). The non-polar nature of the analyte (LogP ~4.1) ensures good retention on this stationary phase.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% acetic acid in water (e.g., 60:40 v/v).[9] The acidified aqueous phase suppresses the ionization of the carboxylic acid group, resulting in a single retained peak and improved symmetry.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV detector set to 310 nm, which corresponds to the absorbance maximum of many hydroxycinnamic acids.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS offers high chromatographic resolution but is generally reserved for volatile and thermally stable compounds. Due to the presence of polar hydroxyl and carboxylic acid groups, this compound is non-volatile and requires derivatization prior to analysis.[8]
Experimental Protocol:
-
Sample Preparation & Derivatization: Following an initial liquid-liquid or solid-phase extraction to isolate the analyte, the dried extract must be derivatized. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70 °C for 30 minutes.
-
Causality: BSTFA is a powerful silylating agent that replaces the active hydrogens on the hydroxyl and carboxylic acid groups with non-polar trimethylsilyl (TMS) groups. This derivatization increases the analyte's volatility and thermal stability, making it suitable for GC analysis.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes. This gradient ensures the elution of the derivatized analyte as a sharp peak.
-
Injection: Splitless injection mode to maximize sensitivity.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for method development to identify characteristic ions, followed by Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: LC-MS/MS is the gold standard for bioanalysis, offering unparalleled sensitivity and selectivity.[10] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), it can accurately quantify the analyte even in complex biological matrices with minimal sample cleanup.
Experimental Protocol:
-
Sample Preparation: A simple protein precipitation (as described for HPLC-UV) is often sufficient due to the high selectivity of the MS/MS detector. This makes the method fast and suitable for high-throughput applications.
-
Chromatographic Conditions: The HPLC conditions described previously can be adapted. Often, faster gradients and shorter columns (e.g., 2.1 x 50 mm) are used to reduce run times.
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Causality: The carboxylic acid and phenolic hydroxyl groups are readily deprotonated, making ESI in negative mode highly efficient for this class of compounds.
-
MRM Transition: The specific mass transitions must be determined by infusing a standard solution of the analyte. For example, the deprotonated molecule [M-H]⁻ would be selected as the precursor ion, and upon fragmentation, a stable product ion would be monitored.
-
Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard to correct for matrix effects and variability in extraction and ionization.
-
A Framework for Inter-Laboratory Method Validation
The objective of an inter-laboratory validation is to demonstrate the method's reproducibility.[2][11] This process must be meticulously planned and executed. It begins only after a single laboratory has fully validated the method according to regulatory guidelines like ICH Q2(R1).[12]
Key Validation Parameters (Single-Laboratory Phase): A full validation must establish the following characteristics[13]:
-
Specificity & Selectivity: The ability to detect the analyte unequivocally in the presence of other components.
-
Accuracy: Closeness of the measured value to the true value. Acceptance criteria are typically within ±15% (±20% at the LLOQ).[14]
-
Precision: Agreement between a series of measurements. The Relative Standard Deviation (RSD) should not exceed 15% (20% at the LLOQ).[14]
-
Calibration Curve (Linearity & Range): Demonstrating a proportional relationship between response and concentration over a defined range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
-
Stability: Ensuring the analyte is stable in the biological matrix under expected storage conditions and during sample processing.
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A Comparative Guide to the Anti-inflammatory Properties of Cinnamic Acid Derivatives for Researchers and Drug Development Professionals
Cinnamic acid, a naturally occurring organic compound found in various plants, and its derivatives have garnered significant attention in the scientific community for their diverse pharmacological activities.[1][2] Among these, their potent anti-inflammatory properties present a promising avenue for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the anti-inflammatory effects of various cinnamic acid derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. We will explore their mechanisms of action, compare their efficacy with supporting experimental data, and provide detailed protocols for key in vitro assays.
Mechanistic Insights: How Cinnamic Acid Derivatives Combat Inflammation
The anti-inflammatory effects of cinnamic acid derivatives are multifaceted, primarily involving the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. The core mechanisms revolve around the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2][3][4]
Upon inflammatory stimuli, such as lipopolysaccharide (LPS), Toll-like receptors (TLRs) on immune cells like macrophages are activated. This triggers a downstream cascade leading to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate into the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes (e.g., COX-2, iNOS), and adhesion molecules.[4]
Simultaneously, the MAPK pathway, comprising cascades like ERK, JNK, and p38, is also activated by inflammatory stimuli. These kinases phosphorylate and activate various transcription factors, including AP-1, which also contributes to the expression of pro-inflammatory genes.[4]
Cinnamic acid derivatives have been shown to interfere with these pathways at multiple points. For instance, they can inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.[2] They can also suppress the phosphorylation of MAPK components, dampening the downstream inflammatory response.[4]
Signaling Pathway of Inflammation and Intervention by Cinnamic Acid Derivatives
Caption: Workflow for assessing NO inhibition in macrophages.
Conclusion and Future Perspectives
Cinnamic acid and its derivatives represent a rich source of potential anti-inflammatory agents. Their ability to modulate key inflammatory pathways like NF-κB and MAPK makes them attractive candidates for the development of new drugs for a variety of inflammatory diseases. This guide has provided a comparative overview of their efficacy, highlighting the importance of structure-activity relationships in optimizing their anti-inflammatory potential.
Future research should focus on more extensive comparative studies under standardized conditions to build a more comprehensive and directly comparable dataset. Furthermore, in vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising derivatives. The development of novel synthetic strategies to generate more potent and selective cinnamic acid derivatives also holds great promise for the future of anti-inflammatory drug discovery.
References
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Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. (2025). ResearchGate. [Link]
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Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). MDPI. [Link]
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Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018). National Center for Biotechnology Information. [Link]
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Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. (n.d.). MDPI. [Link]
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Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. (n.d.). ResearchGate. [Link]
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Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). MDPI. [Link]
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Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. (2024). Journal of Applied Pharmaceutical Science. [Link]
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Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. (n.d.). World Journal of Biology Pharmacy and Health Sciences. [Link]
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Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023). National Center for Biotechnology Information. [Link]
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Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (n.d.). National Center for Biotechnology Information. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Di-Tert-butyl-4-hydroxycinnamic acid
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. Handling chemical reagents requires a deep understanding of their properties to mitigate risks effectively. This guide provides essential, field-proven safety protocols for handling 3,5-Di-tert-butyl-4-hydroxycinnamic acid (CAS No. 22014-01-3), focusing on the rationale behind each procedural step to build a self-validating system of safety in your laboratory.
Hazard Assessment: The 'Why' Behind the Precaution
This compound is a cream-colored solid organic compound.[1] While it does not present acute systemic toxicity, its primary hazards are localized, and understanding them is the first step in preventing exposure. The Globally Harmonized System (GHS) classifies this chemical with specific warnings that dictate our handling procedures.[1]
Primary Hazards:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: The compound is a significant eye irritant, and exposure can lead to serious damage.[1][2]
-
Respiratory Irritation: As a solid, the fine dust of this compound can be inadvertently aerosolized during handling (e.g., weighing, transferring). Inhaling this dust may cause respiratory tract irritation.[1][2]
These hazards are the direct drivers for the personal protective equipment (PPE) and engineering controls detailed below. The goal is to create a complete barrier between the researcher and the chemical.
Table 1: GHS Hazard and Precautionary Summary
| Classification | Hazard Statement | Precautionary Statement (Prevention) |
|---|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash face, hands and any exposed skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
The Core Protocol: A Multi-Layered Defense Strategy
A robust safety plan relies on a hierarchy of controls. Before selecting PPE, we must ensure the primary engineering controls are in place.
Step 1: Engineering Controls (Your First and Best Defense)
The most effective way to prevent exposure is to contain the hazard at its source.
-
Ventilation: Always handle this compound inside a certified chemical fume hood or in a well-ventilated area.[1][3][4] This is critical to minimize the concentration of airborne dust, directly addressing the respiratory irritation hazard.
Step 2: Personal Protective Equipment (The Essential Barrier)
PPE is the final barrier between you and the chemical. The selection must be deliberate and matched to the task.
Table 2: PPE Selection Matrix for Common Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Transferring Solid | Chemical safety goggles | Nitrile or Neoprene gloves | Full-length lab coat | Recommended (N95/P2 filter mask) if outside a fume hood or handling large quantities. |
| Preparing Solutions | Chemical safety glasses with side shields | Nitrile or Neoprene gloves | Full-length lab coat | Not typically required if performed in a fume hood. |
| Conducting Reactions | Chemical safety glasses with side shields | Nitrile or Neoprene gloves | Full-length lab coat | Not typically required if performed in a fume hood. |
Detailed PPE Breakdown:
-
Eye and Face Protection: To prevent contact with dust particles that can cause serious irritation, wear chemical safety glasses with side shields at a minimum.[5] When weighing or transferring the powder, where the risk of dust generation is highest, upgrading to chemical safety goggles is the authoritative choice.[5]
-
Hand Protection: Protective gloves are mandatory.[1] While the specific breakthrough time for this compound is not widely published, nitrile or neoprene gloves provide excellent protection against a wide range of chemicals and are suitable for handling this solid and its solutions.[6][7] Always inspect gloves for tears or holes before use and wash your hands thoroughly after removing them.[3]
-
Body Protection: A standard, full-length laboratory coat should be worn and kept fully fastened.[5] This prevents the solid from contaminating your personal clothing and coming into contact with your skin.
-
Respiratory Protection: The primary defense against respiratory irritation is proper ventilation.[1] However, if you must handle large quantities of the powder outside of a fume hood, or if the ventilation is questionable, a NIOSH/MSHA-approved respirator with a particulate filter (such as an N95 or P2 type) is required.[5][8]
Operational and Disposal Plans
A safe experiment includes the setup, the execution, and the cleanup. The following workflow ensures safety at every stage.
PPE Selection & Handling Workflow
This diagram outlines the decision-making process for safely handling this compound.
Caption: PPE Selection & Handling Workflow for this compound.
Spill Management
In the event of a spill, your immediate actions are critical to prevent exposure.
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Confirm you are wearing the appropriate PPE, including respiratory protection if the spill is large or has created significant dust.
-
Containment: Avoid creating more dust.[1] Gently cover the spill with an absorbent material if a solvent is involved.
-
Cleanup: Carefully sweep or scoop the solid material into a designated, labeled hazardous waste container.[1][9] Avoid dry sweeping which can aerosolize dust. If necessary, lightly moisten the material with water to minimize dust generation.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.[9]
Waste Disposal
All materials contaminated with this compound, including empty containers, must be treated as hazardous waste.[9] Dispose of this waste in sealed, properly labeled containers according to your institution's and local environmental regulations.[1][9] Do not empty into drains.[9]
Emergency First Aid Procedures
If exposure occurs despite precautions, immediate and correct first aid is vital.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell or has difficulty breathing, seek medical attention.[1]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical advice.
By integrating these expert protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxycinnamic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide. National Center for Biotechnology Information. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). TETRAKIS (METHYLENE(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE)) METHANE & ITS SALTS. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2020, April 7). Safety Data Sheet: 3,4,5-trihydroxybenzoic acid. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2023, January 31). Safety Data Sheet: 3,5-Dihydroxybenzoic acid. Retrieved from [Link]
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Environmental Protection Agency (EPA). (n.d.). Inert Reassessment - Octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrocinnamic Acid, 99+% (GC). Retrieved from [Link]
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Carl ROTH. (n.d.). This compound, 250 g. Retrieved from [Link]
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Dow Corporate. (2012, June 8). Personal Protective Equipment Guidance. Retrieved from [Link]
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Conservation Wiki. (2023, October 6). PPE Chemical Protective Material Selection Guide. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
